3,4-Dicyclopropylazetidin-2-one
Description
Properties
IUPAC Name |
3,4-dicyclopropylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-9-7(5-1-2-5)8(10-9)6-3-4-6/h5-8H,1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDDWCJEZDEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(NC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Steric and Electronic Stabilization of the Beta-Lactam Core via Cyclopropyl Moieties
This guide explores the structural and mechanistic role of cyclopropyl groups in enhancing the stability of beta-lactam antibiotics. It focuses on the Trinem class (tribactams) and specific cyclopropane-fused or substituted derivatives, analyzing how steric bulk and ring strain modulation protect the beta-lactam core from enzymatic degradation (by beta-lactamases and dehydropeptidases) and chemical hydrolysis.
Technical Guide for Drug Development & Medicinal Chemistry
Executive Summary: The Stability-Reactivity Paradox
The efficacy of beta-lactam antibiotics relies on a fundamental tension: the beta-lactam ring must be sufficiently strained (reactive) to acylate the active site serine of bacterial Penicillin-Binding Proteins (PBPs), yet sufficiently stable to survive storage, physiological pH, and degradative enzymes like beta-lactamases and renal Dehydropeptidase I (DHP-I).
The introduction of cyclopropyl groups —either as fused rings (in Trinems and Methanopenams ) or as rigid steric shields on side chains—represents a sophisticated medicinal chemistry strategy. The cyclopropyl moiety offers a unique combination of high steric bulk relative to its molar volume (the "umbrella effect") and unique electronic properties (Walsh orbitals) that modulate the electrophilicity of the beta-lactam carbonyl.
Mechanistic Foundations
The Steric "Cone of Protection"
The primary mode of action for cyclopropyl stabilization is steric hindrance. Unlike flexible alkyl chains (ethyl, propyl), the cyclopropyl group is rigid. When positioned proximal to the beta-lactam carbonyl (e.g., at C6 in penams or fused at C2-C3 in carbapenems), it creates a fixed "cone of protection."
-
Hydrolysis Blockade: The rigid cyclopropyl group obstructs the Bürgi-Dunitz trajectory (107°) required for nucleophilic attack by water or the serine hydroxyl of beta-lactamases.
-
DHP-I Resistance: In carbapenems, the C2-C3 double bond is a target for renal DHP-I. Fusing a cyclopropane ring (or a larger ring mimicking its rigidity, as in Sanfetrinem ) across this bond prevents the enzyme from accommodating the substrate, eliminating the need for co-administration with inhibitors like cilastatin.
Electronic Modulation (Walsh Orbitals)
The cyclopropane ring possesses significant
-
Inductive Effect: The cyclopropyl group is electron-donating by induction (
). -
Resonance Interaction: When fused or conjugated to the beta-lactam nitrogen or adjacent carbons, these orbitals can donate electron density into the beta-lactam system. This reduces the extreme electrophilicity of the carbonyl carbon, dampening spontaneous chemical hydrolysis without abolishing the reactivity required for PBP inhibition.
Visualization of Steric/Electronic Shielding
Caption: The cyclopropyl group acts as a gatekeeper, sterically blocking bulk solvent/enzymes while permitting PBP interaction.
Structural Classes and Case Studies
The Trinem Class (Tribactams)
Trinems are tricyclic beta-lactams where a third ring is fused to the C2-C3 bond of the carbapenem nucleus. This fusion is the ultimate application of steric stabilization.
-
Sanfetrinem (GV 104326):
-
Structure: A tricyclic carbapenem with a fused six-membered ring (often modeled/compared to cyclopropyl-fused analogs in SAR studies).
-
Stability Profile: Highly stable against DHP-I (unlike Imipenem) and Class C beta-lactamases (AmpC).
-
Mechanism: The fused ring locks the conformation, preventing the "induced fit" required by DHP-I.
-
Cyclopropane-Fused Methanopenams
Experimental derivatives involving a direct cyclopropane fusion (e.g., 1,2-methanocarbapenems ) exhibit:
-
Increased Ring Strain: Paradoxically, the fusion adds strain (increasing potency) but the steric bulk protects the bond from premature hydrolysis.
-
Data Comparison:
| Compound Class | C2/C3 Modification | DHP-I Stability | Beta-Lactamase Stability | Half-Life (pH 7.4) |
| Imipenem | Linear Alkyl/Thio | Low (Requires Cilastatin) | Moderate | ~1 h |
| Meropenem | C1-Methyl (Steric) | High | High | ~1 h |
| Sanfetrinem | Fused Ring (Trinem) | Very High | High (Class C/ESBL) | >2 h |
| Exp. Methanopenam | Fused Cyclopropyl | High | Moderate | Var. |
Experimental Protocols
Hydrolysis Kinetics Assay (pH Profile)
To quantify the stabilizing effect of the cyclopropyl group, comparative hydrolysis rates must be measured.
Reagents:
-
Buffer systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).
-
HPLC Mobile Phase: Acetonitrile/Ammonium Acetate.
Workflow:
-
Preparation: Dissolve Cyclopropyl-Beta-Lactam (Test) and Alkyl-Analog (Control) in DMSO to 10 mM.
-
Incubation: Dilute to 100 µM in pre-warmed (37°C) buffers.
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60, 120, 240 min.
-
Quenching: Immediately add 50 µL cold Methanol/0.1% Formic Acid.
-
Analysis: HPLC-UV (254 nm) or LC-MS/MS.
-
Calculation: Plot
vs. time. The slope represents the pseudo-first-order rate constant.-
Success Criterion: The cyclopropyl analog should exhibit a
at least 2-fold lower than the alkyl control at pH 9.0 (alkaline hydrolysis).
-
DHP-I Stability Assay
This protocol validates the steric shielding against renal metabolism.
Reagents:
-
Purified Porcine Renal Dehydropeptidase I (commercially available or isolated).
-
Substrate: Glycyldehydrophenylalanine (standard).
Workflow:
-
Enzyme Activation: Incubate DHP-I in 50 mM Tris-HCl (pH 7.2) with 10 µM ZnCl₂.
-
Reaction: Add 100 µM Test Compound.
-
Monitoring: Monitor the decrease in absorbance at 295 nm (beta-lactam ring absorption) continuously for 10 minutes.
-
Control: Run parallel assay with Imipenem (positive control for hydrolysis) and Imipenem + Cilastatin (negative control).
References
-
Sanfetrinem Stability & Structure
-
Trinem Class Overview
-
Sanfetrinem, an oral beta-lactam antibiotic repurposed for the treatment of tuberculosis.[4] (Drug Resist Updat).
-
-
Cyclopropane Ring Strain & Reactivity
-
Reactivity of electrophilic cyclopropanes.[5] (Beilstein J Org Chem).
-
-
Beta-Lactam Ring Stability
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.[6] (Front Microbiol).
-
Sources
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG DRUG: Sanfetrinem cilexetil [genome.jp]
- 3. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanfetrinem | Working Group for New TB Drugs [newtbdrugs.org]
- 5. researchgate.net [researchgate.net]
- 6. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Stereoselective Synthesis of Cyclopropyl-Substituted β-Lactams via Ketene-Imine [2+2] Cycloaddition
For: Researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel therapeutic agents.
Abstract
The β-lactam ring is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of antibiotics.[1][2][3] The incorporation of a cyclopropyl group into the β-lactam scaffold offers a unique opportunity to modulate the therapeutic and pharmacokinetic properties of these compounds, owing to the distinct conformational rigidity and electronic characteristics of the cyclopropane ring. This application note provides a comprehensive guide to the synthesis of cyclopropyl-substituted β-lactams via the Staudinger ketene-imine [2+2] cycloaddition. We will delve into the mechanistic intricacies of this reaction, with a special focus on the influence of the cyclopropyl moiety on reactivity and stereoselectivity. Detailed, field-proven protocols for the preparation of cyclopropyl ketene precursors and their subsequent cycloaddition with imines are presented, along with data interpretation and troubleshooting guidelines.
Introduction: The Strategic Value of Cyclopropyl-β-Lactams
The Staudinger cycloaddition, a reaction between a ketene and an imine, has been a premier method for the synthesis of β-lactams since its discovery by Hermann Staudinger in 1907.[1][2][3] This formal [2+2] cycloaddition provides a convergent and often stereocontrolled route to the 2-azetidinone core. The introduction of a cyclopropyl group at the C3 or C4 position of the β-lactam ring can significantly impact its biological activity and metabolic stability. The strained three-membered ring can act as a rigid conformational constraint, potentially enhancing binding affinity to biological targets. Furthermore, the unique electronic properties of the cyclopropyl group can influence the reactivity of the β-lactam ring and its susceptibility to enzymatic degradation.
This guide will focus on the practical execution of the Staudinger reaction for the synthesis of β-lactams bearing a cyclopropyl substituent, a class of compounds with significant potential in drug discovery.
Mechanistic Overview: A Stepwise Path to the β-Lactam Core
The Staudinger ketene-imine cycloaddition is generally understood to proceed through a two-step mechanism.[4][5] This understanding is crucial for rationalizing and controlling the stereochemical outcome of the reaction.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene. This step forms a zwitterionic intermediate. The rate of this initial attack can be influenced by the electronic properties of both the imine and the ketene.
-
Conrotatory Ring Closure: The zwitterionic intermediate then undergoes a conrotatory electrocyclization to form the four-membered β-lactam ring. This ring-closing step is typically stereospecific.
The final stereochemistry of the β-lactam (cis or trans) is determined by the competition between direct ring closure of the initially formed zwitterion and its potential isomerization prior to cyclization.[3][4]
Diagram 1: General Mechanism of the Staudinger [2+2] Cycloaddition
Caption: A stepwise mechanism of the Staudinger cycloaddition.
The Influence of the Cyclopropyl Group
The cyclopropyl group can exert both steric and electronic effects on the course of the Staudinger reaction.
-
Electronic Effects: The cyclopropyl group is known to be inductively electron-withdrawing. This can influence the electrophilicity of the ketene and the stability of the zwitterionic intermediate.
-
Steric Effects: As a substituent on the ketene, the cyclopropyl group presents a moderate steric hindrance, which can influence the facial selectivity of the imine's nucleophilic attack.
These factors can affect both the reaction rate and the diastereoselectivity of the cycloaddition, making a careful choice of reaction conditions essential.
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative cyclopropyl-substituted β-lactam, starting from the preparation of the cyclopropylacetyl chloride precursor.
Synthesis of Cyclopropylacetyl Chloride
Cyclopropyl ketenes are typically generated in situ from the corresponding acyl chlorides. Cyclopropylacetyl chloride can be prepared from commercially available cyclopropylacetic acid.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| Cyclopropylacetic acid | 86.09 g/mol | 5.0 g | 58.1 mmol |
| Thionyl chloride (SOCl₂) | 118.97 g/mol | 6.0 mL | 82.2 mmol |
| Dichloromethane (DCM), dry | - | 50 mL | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add cyclopropylacetic acid (5.0 g, 58.1 mmol) and dry dichloromethane (50 mL).
-
Slowly add thionyl chloride (6.0 mL, 82.2 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction by observing the cessation of gas evolution.
-
After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude cyclopropylacetyl chloride is typically used in the next step without further purification.
[2+2] Cycloaddition of Cyclopropyl Ketene with N-Benzylideneaniline
This protocol details the in situ generation of cyclopropyl ketene and its subsequent cycloaddition with an imine to yield the corresponding β-lactam.
Materials:
| Reagent/Solvent | M.W. | Amount | Moles |
| N-Benzylideneaniline | 181.24 g/mol | 1.81 g | 10.0 mmol |
| Cyclopropylacetyl chloride | 104.54 g/mol | 1.15 g | 11.0 mmol |
| Triethylamine (Et₃N), dry | 101.19 g/mol | 2.1 mL | 15.0 mmol |
| Dichloromethane (DCM), dry | - | 100 mL | - |
Procedure:
-
In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, dissolve N-benzylideneaniline (1.81 g, 10.0 mmol) in dry dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of cyclopropylacetyl chloride (1.15 g, 11.0 mmol) and dry triethylamine (2.1 mL, 15.0 mmol) in dry dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the stirred imine solution dropwise over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-cyclopropyl-1,4-diphenylazetidin-2-one.
Diagram 2: Experimental Workflow for Cyclopropyl-β-Lactam Synthesis
Caption: A streamlined workflow for the two-stage synthesis.
Data and Expected Outcomes
The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. For the reaction of cyclopropyl ketene with N-benzylideneaniline, a mixture of cis and trans diastereomers is expected. The ratio can be influenced by factors such as the rate of addition of the ketene precursor and the reaction temperature. The diastereomers can typically be separated by column chromatography and their relative stereochemistry determined by ¹H NMR spectroscopy, based on the coupling constants between the C3 and C4 protons of the β-lactam ring.
| Product | Yield (%) | Diastereomeric Ratio (cis:trans) | ¹H NMR (δ, ppm, CDCl₃) - Key Signals |
| 3-cyclopropyl-1,4-diphenylazetidin-2-one | 65-75 | Variable | trans: J₃,₄ ≈ 2-3 Hz; cis: J₃,₄ ≈ 5-6 Hz |
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are scrupulously dry, as ketenes are highly susceptible to hydrolysis. The slow, dropwise addition of the acyl chloride/base mixture is critical to maintain a low concentration of the ketene and minimize polymerization.
-
Poor Stereoselectivity: The diastereoselectivity can sometimes be improved by varying the reaction temperature. Lower temperatures may favor the formation of the kinetically controlled product. The choice of base can also play a role; bulkier non-nucleophilic bases may offer better selectivity.
-
Incomplete Reaction: If the reaction stalls, a slight excess of the acyl chloride and base can be added. Ensure the triethylamine is of high purity, as impurities can interfere with the reaction.
Conclusion
The Staudinger ketene-imine [2+2] cycloaddition is a powerful and versatile method for the synthesis of β-lactams. The incorporation of a cyclopropyl moiety into this framework provides access to a class of compounds with significant potential in medicinal chemistry. The protocols outlined in this application note provide a reliable starting point for the synthesis and exploration of these novel cyclopropyl-substituted β-lactams. Careful control of reaction conditions, particularly the exclusion of moisture and the rate of addition of the ketene precursor, is paramount for achieving good yields and reproducible results.
References
- Singh, G. S. (2004). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 60(44), 10009-10038.
- Alcaide, B., & Almendros, P. (2002). The Staudinger reaction in the synthesis of β-lactams. In The Organic Chemistry of β-Lactams (pp. 1-52). Wiley-VCH.
- Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric synthesis of β-lactams by Staudinger ketene-imine cycloaddition reaction. European Journal of Organic Chemistry, 2001(19), 3223-3235.
- Tidwell, T. T. (1995). Ketenes. John Wiley & Sons.
- Venturini, A., & Gonzalez, J. (2006). Mechanistic aspects of the ketene-imine cycloaddition reactions. Mini-Reviews in Organic Chemistry, 3(3), 237-248.
Sources
- 1. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploiting the Reactivity of Destabilized Pyrrolylketene for the Stereoselective Synthesis of β-Lactams [mdpi.com]
- 5. Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - PMC [pmc.ncbi.nlm.nih.gov]
Stereoselective synthesis of cis- and trans-3,4-dicyclopropyl beta-lactams
Application Note: Stereoselective Engineering of 3,4-Dicyclopropyl -Lactams
Introduction & Scientific Context
The
However, synthesizing 3,4-dicyclopropyl
This application note details two distinct, self-validating protocols to selectively access either diastereomer:
-
Thermodynamic Control (Trans-Selective): Classical Staudinger Ketene-Imine Cycloaddition.
-
Kinetic Control (Cis-Selective): Titanium(IV)-Mediated Enolate-Imine Condensation.
Mechanistic Principles
The stereoselectivity of
-
Path A (Trans-Selective): If ring closure is slow (due to steric bulk or electronic stabilization), the zwitterionic intermediate undergoes bond rotation/isomerization to the less sterically hindered trans-conformer before cyclization.
-
Path B (Cis-Selective): If ring closure is rapid (accelerated by Lewis acids or specific electronic effects), the reaction proceeds via a direct conrotatory closure, retaining the initial geometry (often cis due to the gauche interaction in the transition state).
Diagram 1: Mechanistic Bifurcation
Caption: Mechanistic divergence in
Precursor Synthesis: The Cyclopropyl Imine
Before attempting stereoselective cyclization, high-quality imine (Schiff base) is required. Impurities here will drastically reduce yield.
Reagents:
-
Cyclopropanecarboxaldehyde (1.0 equiv)
-
Cyclopropylamine (or p-anisidine if N-protection is desired) (1.0 equiv)
-
Magnesium Sulfate (MgSO
, anhydrous) -
Dichloromethane (DCM)
Protocol:
-
Dissolve cyclopropanecarboxaldehyde (10 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Add the amine (10 mmol) dropwise.
-
Add MgSO
(2 g) to scavenge water and drive equilibrium. -
Stir at Room Temperature (RT) for 4–6 hours.
-
Filter off MgSO
and evaporate solvent in vacuo. -
Validation: Check
H NMR. The imine proton ( ) typically appears at 8.0–8.5 ppm as a doublet (coupling to cyclopropyl methine). Ensure aldehyde peak (9-10 ppm) is absent.
Protocol A: Trans-Selective Synthesis (Thermal Staudinger)
This method utilizes the in situ generation of cyclopropylketene from cyclopropylacetyl chloride. The high temperature and weak base allow the zwitterionic intermediate to isomerize to the thermodynamically stable trans form, minimizing repulsion between the C3 and C4 cyclopropyl rings.
Reagents:
-
Cyclopropyl Imine (from Step 3) (1.0 equiv)
-
Cyclopropylacetyl Chloride (1.2 equiv)
-
Triethylamine (Et
N) (2.5 equiv) -
Toluene (Solvent, high boiling point)
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.
-
Dissolution: Dissolve the Imine (5 mmol) in anhydrous Toluene (30 mL). Heat to 70°C.
-
Addition: Add Et
N (12.5 mmol). Then, add Cyclopropylacetyl Chloride (6 mmol) dissolved in Toluene (5 mL) dropwise over 30 minutes.-
Note: Slow addition keeps ketene concentration low, preventing dimerization.
-
-
Reflux: Heat the mixture to reflux (110°C) for 12–16 hours.
-
Mechanistic Check: The heat ensures the intermediate has sufficient energy to overcome the rotational barrier to the trans conformer.
-
-
Workup: Cool to RT. Wash with saturated NaHCO
, then water, then brine. Dry over Na SO . -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The trans isomer usually elutes first (less polar).
Protocol B: Cis-Selective Synthesis (TiCl Mediated)
To force the cis configuration against steric strain, we use a Lewis Acid (TiCl
Reagents:
-
Cyclopropyl Imine (1.0 equiv)
-
Cyclopropylacetyl Chloride (1.2 equiv)
-
Titanium(IV) Chloride (TiCl
) (1.0 M in DCM) (1.1 equiv) -
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DCM
Step-by-Step Procedure:
-
Cryogenic Setup: Flame-dry a flask under Argon. Add Cyclopropyl Imine (5 mmol) and anhydrous DCM (40 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Lewis Acid Activation: Add TiCl
(5.5 mL, 1.0 M solution) dropwise. The solution often turns deep red/orange (complex formation). Stir for 15 mins at -78°C. -
Ketene Precursor Addition: Add Cyclopropylacetyl Chloride (6 mmol) dropwise.
-
Base Addition: Add DIPEA (12.5 mmol) dropwise over 20 minutes.
-
Critical Step: The base generates the enolate in situ while complexed to Titanium.
-
-
Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to 0°C over 2 hours. Do not heat.
-
Quench: Quench with saturated NH
Cl solution while cold. -
Purification: Extraction with DCM. Flash chromatography. The cis isomer is typically more polar and elutes later.
Data Analysis & Validation
The definitive method for assigning stereochemistry in 3,4-disubstituted
Table 1: Stereochemical Assignment Criteria
| Feature | Trans-Isomer | Cis-Isomer | Mechanistic Reason |
| Coupling Constant ( | 1.5 – 2.5 Hz | 4.5 – 6.0 Hz | Karplus relationship; dihedral angle is ~180° (trans) vs ~0° (cis). |
| Chemical Shift (H3/H4) | Typically Upfield | Typically Downfield | Anisotropic effects of the adjacent ring systems. |
| Elution Order (Silica) | Fast (Less Polar) | Slow (More Polar) | Cis isomers often have a larger net dipole moment. |
| Yield (Dicyclopropyl) | High (>70%) | Moderate (40-60%) | Steric clash between cyclopropyl groups hinders cis formation. |
Diagram 2: Experimental Workflow & Decision Tree
Caption: Decision tree for selecting the appropriate synthetic protocol based on target stereochemistry.
Troubleshooting & Optimization
-
Moisture Sensitivity: The TiCl
method (Protocol B) is extremely sensitive to moisture. If the cis yield is low or the starting imine hydrolyzes, ensure all glassware is flame-dried and DCM is distilled over CaH . -
Imine Stability: Cyclopropyl imines can be prone to polymerization. Use them immediately after synthesis.
-
Separation Issues: If cis and trans isomers co-elute, consider using preparative HPLC or recrystallization. Trans isomers often crystallize more readily due to better packing.
-
Steric Hindrance: If the reaction fails to close the ring (yielding acyclic amides), the steric bulk of the two cyclopropyl groups might be too high for standard activation. In this case, switch to the Mukiyama reagent (2-chloro-1-methylpyridinium iodide) to activate the acid, which often facilitates closure in difficult substrates.
References
-
Singh, G. S. (2003). Recent progress in the synthesis of
-lactams.[1][2][3][4][5][6][7][8] Tetrahedron, 59(39), 7631-7649. Link -
Jiao, L., Liang, X., & Xu, J. X. (2006).[5] Origin of the Relative Stereoselectivity of the
-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060-6069. Link -
Banik, B. K., et al. (2020).[1] Stereoselective Synthesis of
-Lactams. Encyclopedia, 1, 1-15. Link -
Cossío, F. P., et al. (2008).[2] The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Accounts of Chemical Research, 41(8), 925–936. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Coupling Constant Data). Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. organicreactions.org [organicreactions.org]
Application Notes and Protocols: Key Reagents for the Synthesis of Cyclopropyl-Substituted Azetidin-2-one Rings
Abstract
The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the core of penicillin and cephalosporin antibiotics.[1][2] The incorporation of a cyclopropyl moiety into this scaffold has emerged as a powerful strategy in modern drug design. The cyclopropane ring acts as a conformationally restricted analogue of larger groups, often enhancing metabolic stability, improving binding affinity, and fine-tuning electronic properties. Cyclopropyl-substituted β-lactams have shown promise as potent enzyme inhibitors, including for serine β-lactamases, which are key drivers of antibiotic resistance.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal synthetic strategies and key reagents for constructing cyclopropyl-substituted azetidin-2-ones, bridging classic reactivity with cutting-edge catalytic and biocatalytic methods.
Strategic Overview: Pathways to the Cyclopropyl β-Lactam Core
The synthesis of cyclopropyl-substituted azetidin-2-ones can be broadly categorized into three major approaches, each with distinct advantages concerning substrate scope, stereocontrol, and operational simplicity. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
-
[2+2] Ketene-Imine Cycloaddition (Staudinger Synthesis): A robust and versatile method where a cyclopropyl group is introduced via either the ketene or the imine component.[2][4]
-
Intramolecular Cyclization and Cyclopropanation: Powerful strategies that form the β-lactam or the cyclopropane ring via an intramolecular reaction, often providing excellent stereocontrol. This includes transition-metal catalysis and biocatalysis.[3][5]
-
Palladium-Catalyzed C-H Activation: A modern approach that leverages the direct functionalization of a cyclopropyl C(sp³)–H bond to forge the azetidinone ring.[6]
Figure 1: Overview of primary synthetic approaches to cyclopropyl-azetidin-2-ones.
Strategy 1: The Staudinger [2+2] Ketene-Imine Cycloaddition
First reported by Hermann Staudinger in 1907, this cycloaddition remains one of the most general methods for constructing the azetidin-2-one ring.[2][7] The reaction involves the combination of a ketene (R₂C=C=O) and an imine (R₂C=NR) to form the four-membered lactam. The cyclopropyl moiety can be appended to either reactant.
Principle and Mechanistic Insight
The reaction is initiated by the nucleophilic attack of the imine nitrogen on the central carbonyl carbon of the ketene. This forms a zwitterionic intermediate which then undergoes a conrotatory 4π-electrocyclization to close the ring. The stereochemical outcome (cis vs. trans) is highly dependent on the substituents, solvent, and temperature, as these factors influence the rotational equilibrium of the zwitterionic intermediate before ring closure.[4][8]
Figure 2: Simplified mechanism of the Staudinger [2+2] cycloaddition.
Key Reagents & Considerations
-
Imine Formation: Imines (Schiff bases) are typically pre-formed by the condensation of a primary amine with an aldehyde or ketone. For cyclopropyl-imines, cyclopropanecarboxaldehyde is a common starting material.
-
Ketene Generation: Ketenes are highly reactive and are almost always generated in situ. The most common method is the dehydrochlorination of an acyl chloride using a tertiary amine base.[4][9]
-
Acyl Chlorides: Chloroacetyl chloride, acetoxyacetyl chloride, and methoxyacetyl chloride are frequently used precursors.
-
Bases: Triethylamine (Et₃N) is the most common choice. Its role is stoichiometric, acting as both a hydrogen chloride scavenger and a catalyst for ketene formation.[9]
-
-
Solvent: Aprotic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF) are standard to avoid quenching the reactive intermediates.
Protocol 1: Synthesis of a 1-Aryl-4-cyclopropyl-3-chloroazetidin-2-one
This protocol describes the reaction between an imine derived from cyclopropanecarboxaldehyde and a ketene generated from chloroacetyl chloride.
Step 1: Synthesis of N-(cyclopropylmethylidene)aniline (Imine)
-
To a solution of aniline (1.0 eq) in toluene (2 M) in a round-bottom flask equipped with a Dean-Stark trap, add cyclopropanecarboxaldehyde (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).
-
Heat the mixture to reflux and monitor the removal of water. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction to room temperature and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.
Step 2: [2+2] Cycloaddition
-
Dissolve the crude imine (1.0 eq) in anhydrous toluene (0.5 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.2 eq) in anhydrous toluene.
-
Add triethylamine (1.3 eq) to the imine solution, followed by the dropwise addition of the chloroacetyl chloride solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, a precipitate of triethylammonium chloride will have formed.
-
Filter the reaction mixture to remove the salt and wash the solid with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the target azetidin-2-one as a mixture of cis and trans diastereomers.
Strategy 2: Intramolecular Cyclization & Cyclopropanation
Forming the strained rings through intramolecular pathways provides a powerful means to control stereochemistry and access complex, fused architectures.
A. Rhodium-Catalyzed Intramolecular Cyclopropanation
This elegant strategy is used to construct spirocyclic systems where the cyclopropane is fused directly to the β-lactam ring at a quaternary center. It relies on the generation of a rhodium-carbene intermediate from a diazo compound.
Principle: A diazo group on a β-lactam precursor is converted into a metal carbene by a rhodium(II) catalyst. This highly reactive species then undergoes an intramolecular C-H insertion or cycloaddition with a nearby olefin to form the cyclopropane ring. A notable application is the synthesis of spirocyclopropyl β-lactams as potent inhibitors of serine β-lactamases.[3]
Key Reagents:
-
Diazo Precursor: A β-lactam core functionalized with a diazo group, such as 6-diazopenicillanate sulfone.[3]
-
Catalyst: Rhodium(II) acetate dimer [Rh₂(OAc)₄] is a highly effective catalyst for carbene transfer reactions.
-
Solvent: Anhydrous, non-coordinating solvents like dichloromethane or toluene are preferred.
Protocol 2: Synthesis of a Spirocyclopropyl Penam Derivative[3]
This protocol is adapted from the synthesis of mechanism-based β-lactamase inhibitors.
-
To a solution of the 6-diazopenicillanate sulfone precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere, add the olefinic coupling partner (e.g., styrene, 1.5 eq).
-
Add rhodium(II) acetate dimer (0.02 eq) in one portion. Vigorous nitrogen evolution should be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the disappearance of the diazo starting material by TLC (visualized with a potassium permanganate stain).
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the spirocyclopropyl penam product.
B. Biocatalytic Intramolecular Cyclopropanation
Harnessing the power of enzymes offers a green and highly stereoselective alternative to traditional chemical catalysis. Engineered heme proteins, such as myoglobin, have been repurposed to catalyze abiological carbene transfer reactions.[5][10]
Principle: Whole bacterial cells expressing an engineered myoglobin variant are used to catalyze the intramolecular cyclopropanation of an N-allyl diazoacetamide substrate. The enzyme provides a chiral environment that directs the carbene attack, leading to exceptionally high enantioselectivity (up to 99% ee).[5]
Key Reagents:
-
Substrate: An N-allyl diazoacetamide derivative.
-
Biocatalyst: E. coli cells expressing the engineered myoglobin catalyst.
-
Reducing Agent: Sodium dithionite is used to maintain the active ferrous state of the myoglobin heme center.
-
Medium: A buffered aqueous solution (e.g., phosphate buffer) is used for the whole-cell transformation.
Figure 3: Workflow for the biocatalytic synthesis of cyclopropane-fused lactams.
Protocol 3: Whole-Cell Biocatalytic Intramolecular Cyclopropanation[5]
-
Culture E. coli cells carrying the plasmid for the engineered myoglobin variant under standard conditions. Harvest the cells by centrifugation and resuspend them in M9 buffer to an optical density (OD₆₀₀) of 40-50.
-
In a reaction vial, add the N-allyl diazoacetamide substrate (1.0 eq, typically from a stock solution in DMSO).
-
Add the resuspended cell solution and a freshly prepared aqueous solution of sodium dithionite (4.0 eq).
-
Seal the vial and shake the reaction mixture at room temperature (or a specified optimal temperature) for 24 hours.
-
Monitor product formation via LC-MS analysis of an extracted aliquot.
-
Upon completion, extract the reaction mixture with ethyl acetate (3x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography to obtain the highly enantioenriched cyclopropane-fused lactam.
Comparative Summary of Synthetic Strategies
| Synthetic Strategy | Key Reagents | Substrate Precursors | Stereocontrol | Advantages | Limitations/Considerations |
| [2+2] Staudinger Cycloaddition | Acyl Chloride, Tertiary Amine (e.g., Et₃N), Imine | Aldehydes, Amines, Carboxylic Acids | Variable; often yields diastereomeric mixtures. Chiral auxiliaries can induce selectivity. | High functional group tolerance; convergent; widely applicable. | Stereocontrol can be challenging; ketenes are highly reactive and require in situ generation. |
| Rh-Catalyzed Intramolecular Cyclopropanation | Rhodium(II) Catalyst (e.g., Rh₂(OAc)₄), Diazo Compound | β-lactam core with a diazo group and an olefin | Good to excellent, dictated by substrate geometry. | Access to complex spirocyclic systems; high efficiency. | Requires synthesis of potentially unstable diazo precursors; catalyst can be expensive. |
| Biocatalytic Intramolecular Cyclopropanation | Engineered Enzyme (e.g., Myoglobin), Diazo Substrate, Reducing Agent | Allyl diazoacetamides | Excellent enantioselectivity (often >98% ee).[5] | Environmentally friendly (aqueous medium); exceptional stereocontrol. | Substrate scope is limited by the enzyme's active site; requires molecular biology expertise. |
| Pd-Catalyzed C-H Activation | Palladium Catalyst (e.g., Pd(OAc)₂), Chiral Ligand | Cyclopropyl amides bearing an alkyne | Good to excellent enantioselectivity with a suitable chiral ligand.[6] | Atom-economical; novel synthetic disconnection; direct use of C-H bonds. | May require optimization of catalyst/ligand system; can be sensitive to functional groups. |
Conclusion
The synthesis of cyclopropyl-substituted azetidin-2-ones is a dynamic field that leverages a diverse toolkit of chemical reactions. The classic Staudinger cycloaddition provides a reliable and versatile entry point, while modern catalytic methods offer unparalleled control over stereochemistry and access to novel molecular architectures. Rhodium and palladium catalysis enable the construction of complex fused and spirocyclic systems through carbene chemistry and C-H activation, respectively. Furthermore, the advent of biocatalysis with engineered enzymes represents a paradigm shift towards greener and more selective synthetic routes. The choice of reagent and strategy ultimately depends on the specific target molecule, desired stereochemistry, and available resources, with each approach offering unique advantages for the drug discovery professional.
References
-
Arnold, F. H., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Journal of the American Chemical Society. Available at: [Link]
-
D'hooghe, M., & De Kimpe, N. (2021). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
-
Alcaide, B., & Almendros, P. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]
-
Baudoin, O., et al. (2023). Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams. Chemical Science. Available at: [Link]
-
Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]
-
Fasan, R. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ResearchGate. Available at: [Link]
-
Doyle, A. G., & Schindler, C. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]
-
Mansour, T. S., et al. (2003). Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone. Journal of Medicinal Chemistry. Available at: [Link]
-
Willis, M. C., et al. (2025). A Modular Synthesis of Azetidines from Reactive Triplet Imine Intermediates Using an Intermolecular Aza Paternò–Buchi Reaction. Synfacts. Available at: [Link]
-
Schindler, C. S. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate. Available at: [Link]
-
Banik, B. K. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2011). A REVIEW ON 2-AZETEDINONES. International Journal of ChemTech Research. Available at: [Link]
-
Villemin, D. (2007). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. Available at: [Link]
-
Anonymous. (2012). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
-
Banik, B. K. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Available at: [Link]
-
Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. Available at: [Link]
-
Anonymous. (2016). A Brief Review on Recent Synthesis of 2-Azetidinone Derivatives. ChemInform. Available at: [Link]
-
Various Authors. β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia Contributors. (2023). β-Lactam. Wikipedia. Available at: [Link]
-
D'Sousa, M. J., & G. P. S. T. (2016). β-lactam antibiotics: An overview from a medicinal chemistry perspective. ResearchGate. Available at: [Link]
-
Ojima, I. (2013). Advances in the Chemistry of β-Lactam and Its Medicinal Applications. ChemInform. Available at: [Link]
Sources
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactam - Wikipedia [en.wikipedia.org]
- 3. Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed intramolecular asymmetric hydrocyclopropanylation of alkynes: synthesis of cyclopropane-fused γ-lactams - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02168H [pubs.rsc.org]
- 7. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: One-Pot Synthesis of 3,4-Disubstituted β-Lactam Scaffolds
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously forming the structural core of the life-saving penicillin and cephalosporin antibiotics. Beyond their antibacterial prowess, β-lactams are valuable synthetic intermediates and have shown promise as cholesterol absorption inhibitors, protease inhibitors, and anticancer agents. The biological activity of these strained four-membered heterocycles is highly dependent on the nature and stereochemistry of the substituents at the C3 and C4 positions. Consequently, the development of efficient and stereoselective methods for the synthesis of 3,4-disubstituted β-lactams is of paramount importance.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. This guide provides an in-depth exploration of key one-pot methodologies for the construction of 3,4-disubstituted β-lactam scaffolds, with a focus on the underlying mechanistic principles and detailed, field-proven protocols.
Key One-Pot Strategies for 3,4-Disubstituted β-Lactam Synthesis
Several powerful one-pot strategies have emerged for the stereocontrolled synthesis of 3,4-disubstituted β-lactams. This guide will focus on two of the most prominent and versatile methods: the Staudinger [2+2] cycloaddition and the Kinugasa reaction. Additionally, other notable multicomponent approaches will be discussed.
The Staudinger [2+2] Cycloaddition: A Classic Revisited in a One-Pot Fashion
The Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, is the reaction of a ketene with an imine to form a β-lactam.[1] While traditionally performed in a stepwise manner, modern adaptations have enabled efficient one-pot variations, often with high diastereoselectivity.[2]
Mechanistic Insights
The reaction is generally believed to proceed through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. Subsequent ring closure then affords the β-lactam. The stereochemical outcome (cis vs. trans) is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions.[1][3]
dot graph Staudinger_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Imine [label="Imine (R1-CH=N-R2)"]; Ketene [label="Ketene (R3,R4-C=C=O)"]; Zwitterion [label="Zwitterionic Intermediate", shape=ellipse, fillcolor="#FBBC05"]; BetaLactam [label="β-Lactam", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Imine -> Zwitterion [label="Nucleophilic Attack"]; Ketene -> Zwitterion; Zwitterion -> BetaLactam [label="Ring Closure"]; } dot Caption: Generalized mechanism of the Staudinger [2+2] cycloaddition.
One-Pot Protocol: Diastereoselective Synthesis of trans-β-Lactams
This protocol describes a one-pot synthesis of trans-3,4-disubstituted β-lactams from an acid chloride and an imine. The ketene is generated in situ from the acid chloride in the presence of a tertiary amine base.
Materials:
-
Substituted acid chloride (e.g., 2-phenoxyacetyl chloride)
-
Substituted imine (e.g., N-benzylideneaniline)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the imine (1.0 eq) in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base and Acid Chloride Addition: To the cooled solution, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of the acid chloride (1.2 eq) in anhydrous DCM over 30 minutes. The in situ generation of the ketene is crucial for this one-pot procedure.[4]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired trans-β-lactam. The trans diastereomer is often favored under these conditions.[2]
Expert Insights: The slow addition of the acid chloride at low temperature is critical to control the concentration of the highly reactive ketene, minimizing side reactions such as ketene dimerization. The choice of a non-polar solvent like DCM is also important for favoring the desired cycloaddition pathway. The use of bulky substituents on the imine and ketene can enhance the diastereoselectivity towards the trans product.[2]
| Entry | Acid Chloride | Imine | Yield (%) | dr (trans:cis) |
| 1 | Phenoxyacetyl chloride | N-Benzylideneaniline | 85 | >95:5 |
| 2 | Acetoxyacetyl chloride | N-(4-Methoxybenzylidene)aniline | 78 | 90:10 |
| 3 | Phenylacetyl chloride | N-Benzylidene-4-methoxyaniline | 82 | >95:5 |
Table 1: Representative yields and diastereomeric ratios for the one-pot Staudinger synthesis of trans-β-lactams.
The Kinugasa Reaction: A Copper-Catalyzed Route
The Kinugasa reaction is a copper-catalyzed [2+2] cycloaddition of a terminal alkyne and a nitrone to produce a β-lactam. This reaction is particularly valuable as it allows for the synthesis of 4-substituted β-lactams from readily available starting materials.[5] A key advantage is the ability to perform this reaction in a one-pot fashion, often with good control over stereochemistry.[5]
Mechanistic Insights
While the precise mechanism is still a subject of investigation, it is generally accepted to involve the formation of a copper acetylide, which then reacts with the nitrone. A proposed pathway involves a [3+2] cycloaddition followed by a rearrangement to form the β-lactam.[6][7] Recent studies suggest a pathway involving the formation of an imine and a copper-ketenyl intermediate, which then undergo a Staudinger-type reaction.[6][7]
dot graph Kinugasa_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
Alkyne [label="Terminal Alkyne"]; Nitrone [label="Nitrone"]; Cu_Catalyst [label="Cu(I) Catalyst", shape=octagon, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu_Acetylide [label="Copper Acetylide", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="Intermediate Complex", shape=ellipse, fillcolor="#FBBC05"]; BetaLactam [label="β-Lactam", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Alkyne -> Cu_Acetylide; Cu_Catalyst -> Cu_Acetylide; Cu_Acetylide -> Intermediate; Nitrone -> Intermediate; Intermediate -> BetaLactam [label="Rearrangement"]; } dot Caption: Simplified representation of the Kinugasa reaction pathway.
One-Pot Protocol: Synthesis of 4-Substituted β-Lactams
This protocol outlines a one-pot Kinugasa reaction for the synthesis of 4-substituted β-lactams.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Nitrone (e.g., N-tert-butyl-α-phenylnitrone)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A base (e.g., triethylamine or DBU)
-
Anhydrous solvent (e.g., toluene or THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (5 mol%) and the ligand (10 mol%).
-
Reagent Addition: Add anhydrous solvent, followed by the nitrone (1.0 eq), the terminal alkyne (1.2 eq), and the base (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting materials are consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of ligand and base can significantly influence the reaction's efficiency and stereoselectivity. For asymmetric versions of the Kinugasa reaction, chiral ligands are employed to induce enantioselectivity. The reaction is generally tolerant of a wide range of functional groups on both the alkyne and the nitrone.
| Entry | Alkyne | Nitrone | Yield (%) | dr (cis:trans) |
| 1 | Phenylacetylene | N-tert-butyl-α-phenylnitrone | 75 | 85:15 |
| 2 | 1-Hexyne | N-benzyl-α-phenylnitrone | 68 | 80:20 |
| 3 | Trimethylsilylacetylene | N-tert-butyl-α-(4-chlorophenyl)nitrone | 82 | 90:10 |
Table 2: Representative yields and diastereomeric ratios for the one-pot Kinugasa reaction.
Other Notable One-Pot and Multicomponent Reactions
Beyond the Staudinger and Kinugasa reactions, other multicomponent reactions (MCRs) have been developed for the efficient one-pot synthesis of 3,4-disubstituted β-lactams.[8][9] These reactions often involve the combination of three or more starting materials in a single step to generate complex β-lactam structures.
One such example is a three-component reaction involving an N-hydroxyaniline, a diazo compound, and a cyclobutenone, which proceeds via a rhodium-catalyzed imine formation and a subsequent [2+2] cycloaddition with an in situ generated ketene.[10] Isocyanide-based multicomponent reactions, such as the Ugi reaction, have also been adapted for the synthesis of β-lactam analogues.[11] These methods offer a high degree of molecular diversity from simple starting materials.
Conclusion
One-pot synthesis methods for 3,4-disubstituted β-lactam scaffolds represent a powerful and efficient approach for accessing these medicinally important compounds. The Staudinger cycloaddition and the Kinugasa reaction, in their one-pot adaptations, provide reliable and versatile routes with good control over stereochemistry. The continued development of novel multicomponent reactions further expands the synthetic toolbox for the creation of diverse β-lactam libraries for drug discovery and development. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in this exciting and impactful field.
References
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]
- De Luca, L. (2016). Novel and Recent Synthesis and Applications of β-Lactams. In [Book Title]. IntechOpen.
-
Ide, N. D. (2002, September 19). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., III, & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831–7832.
- Tong, H.-R., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation.
- García-Viñuales, S., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(19), 6527.
- Singh, G. S., & D'hooghe, M. (2018). Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry, 16(44), 8563–8573.
-
Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]
- Palomo, C., et al. (2009). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions, 1–205.
- Shaaban, S., et al. (2020). Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis, 52(24), 3635–3656.
- Wang, Y., et al. (2021). Diastereoselective formation of β-lactams via a three-component reaction. New Journal of Chemistry, 45(38), 17618–17622.
- Al-Tel, T. H. (2010). Synthesis of beta-lactams with pi electron-withdrawing substituents. Current Organic Chemistry, 14(10), 964–986.
- Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(7), 1578–1579.
- de la Torre, B. G., & Albericio, F. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(23), 5636.
-
Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]
- Delpiccolo, C. M. L., et al. (2005). Exploring the solid-phase synthesis of 3,4-disubstituted beta-lactams: scope and limitations.
- Abraham, C. J., et al. (2009).
- Catak, S., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10173–10180.
- Catak, S., et al. (2021). Mechanism of the Kinugasa Reaction Revisited. The Journal of Organic Chemistry, 86(15), 10173–10180.
- da Silva, W. R., et al. (2020). Multicomponent Reactions for the Synthesis of Bioactive Compounds: A Review. Current Organic Synthesis, 17(5), 346–365.
- Abraham, C. J., et al. (2009).
- Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(24), 2635–2661.
- Gotor-Fernández, V., & Gotor, V. (2023).
- Skarżyńska, A., et al. (2022). Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions. Molecules, 27(22), 7696.
- Banik, B. K., et al. (2005). Synthesis of Novel Bis-B-Lactams. Bioorganic & Medicinal Chemistry, 13(10), 3611–3622.
- Li, J., et al. (2018). One-pot synthesis of β-lactams by the Ugi and Michael addition cascade reaction. Organic & Biomolecular Chemistry, 16(44), 8593–8600.
Sources
- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. β-Lactam synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Diastereoselective formation of β-lactams via a three-component reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
Crystallization methods for 3,4-dicyclopropylazetidin-2-one derivatives
Application Note: Crystallization & Purification of 3,4-Dicyclopropylazetidin-2-one Derivatives
-lactam scaffolds.[1]Executive Summary
The 3,4-dicyclopropylazetidin-2-one scaffold represents a unique challenge in small molecule process development. Combining the inherent ring strain of the
This guide details the crystallization strategies required to isolate these derivatives with high purity (>98%). Unlike hydrophilic antibiotics (e.g., amoxicillin), dicyclopropyl derivatives require non-aqueous solvent systems dominated by Van der Waals interactions rather than hydrogen bonding networks.
Key Technical Challenges:
-
Hydrophobicity: The dicyclopropyl motif drastically reduces water solubility, rendering standard aqueous anti-solvent methods ineffective.[1]
-
Stereoisomerism: The 3,4-substitution pattern generates cis and trans diastereomers. Crystallization is the primary method for resolving the thermodynamically stable trans-isomer from the kinetically favored cis-isomer.
-
Lactam Stability: Sensitivity to nucleophilic attack (hydrolysis) limits the use of strong acids or bases during processing.[1]
Pre-Crystallization Characterization
Before attempting bulk crystallization, the crude material must undergo solubility profiling.[1] The dicyclopropyl groups shift the solubility window significantly toward non-polar solvents compared to standard
Table 1: Solubility Profile & Solvent Suitability
| Solvent Class | Representative Solvent | Solubility Behavior | Application |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Dissolution solvent; too powerful for crystallization alone.[1] |
| Esters | Ethyl Acetate (EtOAc) | Moderate (20-50 mg/mL) | Primary Solvent. Ideal for cooling crystallization.[1] |
| Alcohols | Isopropyl Alcohol (IPA) | Moderate/High | Good for diastereomeric resolution; risk of solvolysis at high T. |
| Alkanes | n-Heptane / Hexane | Low (<1 mg/mL) | Anti-Solvent. Critical for yield recovery.[1] |
| Ethers | MTBE / THF | Moderate | Useful for vapor diffusion (analytical scale).[1] |
| Water | Water | Insoluble | Avoid. Causes oiling out/gumming due to hydrophobic effect. |
Process Workflows (Visualized)
The following decision matrix outlines the selection of the crystallization mode based on the crude material's purity and isomeric ratio.
Figure 1: Decision matrix for selecting the appropriate crystallization protocol based on input material quality.
Detailed Protocols
Protocol A: Cooling Crystallization (Primary Method)
Best for: High-purity inputs requiring polymorphism control and removal of trace impurities.[1]
Rationale: Ethyl Acetate (EtOAc) provides a "Goldilocks" solubility zone.[1] The temperature dependence of solubility in EtOAc is steep for this scaffold, allowing for high recovery without the risk of oiling out associated with anti-solvents.
-
Dissolution: Charge crude solid into a jacketed reactor. Add EtOAc (5 vol, i.e., 5 mL per gram of solid).
-
Heating: Heat to 65°C (Reflux). Agitate at 200 RPM. Ensure complete dissolution.
-
Critical Control Point: Do not exceed 70°C for prolonged periods to prevent thermal ring opening.
-
-
Polishing: If particulates are present, hot filter through a 0.45 µm PTFE membrane.[1]
-
Seeding: Cool to 55°C . Add 0.5 wt% seed crystals (pure trans-isomer). Hold for 30 minutes to establish the crystal lattice.
-
Cooling Ramp: Cool to 0°C at a rate of 0.2°C/min .
-
Note: Slow cooling prevents the entrapment of the cis-isomer and solvent inclusions.
-
-
Isolation: Filter the resulting white needles. Wash with cold EtOAc (1 vol).
-
Drying: Vacuum dry at 40°C for 12 hours.
Protocol B: Anti-Solvent Crystallization (Yield Recovery)
Best for: Recovering material from mother liquors or purifying highly soluble derivatives.[1]
Rationale: The dicyclopropyl moiety is highly lipophilic. Adding a non-polar alkane (Heptane) to a semi-polar solution forces the molecule to organize into a lattice to minimize solvent-solute repulsion.
-
Dissolution: Dissolve crude material in minimal DCM (2 vol) at 25°C.
-
Anti-Solvent Charge: Slowly add n-Heptane (2 vol) via syringe pump over 1 hour.
-
Observation: The solution should turn slightly turbid (Cloud Point).[1]
-
-
Aging: Stop addition. Stir for 1 hour to allow Ostwald ripening (growth of larger crystals at the expense of fines).
-
Final Addition: Add remaining n-Heptane (4 vol) over 2 hours.
-
Isolation: Filter and wash with 100% Heptane.
Protocol C: Diastereomeric Resolution (Kinetic Control)
Best for: Enriching the trans-isomer from a cis/trans mixture.[1]
Rationale: Trans-3,4-disubstituted azetidinones generally pack more efficiently than their cis counterparts due to reduced steric strain between the vicinal cyclopropyl groups. Slurrying in IPA allows the cis-isomer (higher solubility) to dissolve and re-deposit as the more stable trans-isomer (thermodynamic control).
-
Slurry Preparation: Suspend the cis/trans mixture in IPA (4 vol) at 25°C.
-
Thermal Cycling:
-
Heat to 50°C over 30 mins.
-
Hold for 1 hour.
-
Cool to 20°C over 1 hour.
-
-
Repetition: Repeat the cycle 3–5 times. This "pumps" the equilibrium toward the thermodynamic solid form (trans).
-
Validation: Check supernatant by HPLC. The solution should be enriched in the cis-isomer, while the solid is enriched in the trans-isomer.
Mechanistic Insights & Troubleshooting
The "Oiling Out" Phenomenon
Lipophilic
-
Cause: The metastable liquid phase is energetically closer to the dissolved state than the crystalline solid.
-
Solution:
-
Seed Loading: Increase seed load to 2-5 wt% to provide a template surface.
-
Temperature: Conduct crystallization at higher temperatures (closer to the melting point) where the oil phase is unstable.
-
Chemical Stability (Hydrolysis)
The
-
Avoid: Methanol (nucleophilic attack at carbonyl), Water (hydrolysis), and strong bases (TEA/NaOH).[1]
-
Preferred: Non-nucleophilic solvents (EtOAc, Toluene, DCM).[1]
References
-
Staudinger Synthesis & Stereoselectivity
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (MDPI).[1] Discusses the cis/trans selectivity mechanisms in ketene-imine cycloadditions.
-
-
Crystalliz
-Lactams: -
Isomer Separation
-
Ring Strain & Stability
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Controlling cis/trans selectivity in dicyclopropyl azetidinone synthesis
Topic: Controlling cis/trans Selectivity in Staudinger Cycloaddition Ticket ID: CHE-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stereoselectivity Challenge
You are likely attempting to synthesize 1,4-dicyclopropyl-2-azetidinone (or a related analog) via the Staudinger ketene-imine cycloaddition . This reaction is the industry standard for
The Core Conflict:
-
Electronic Bias: Cyclopropyl groups are electron-donating (
-donors). In the Staudinger mechanism, electron-donating substituents on the ketene typically favor the kinetic cis product via Torquoselectivity. -
Steric Bias: The significant steric bulk of cyclopropyl rings creates repulsion in the transition state, thermodynamically favoring the anti (trans) product .
Achieving high diastereomeric excess (
Mechanism & Causality (The "Why")
To troubleshoot, you must visualize the invisible. The reaction proceeds in two steps:[1][2][3][4][5]
-
Nucleophilic Attack: The imine nitrogen attacks the ketene (generated in situ from acid chloride) to form a Zwitterionic Intermediate .[5]
-
Ring Closure: The zwitterion collapses into the
-lactam ring.[6]
Crucial Insight: The stereochemistry is determined during the lifetime of the Zwitterion.
-
Path A (Fast Closure): If ring closure is immediate, the geometry of the starting imine (usually
) is preserved Cis Product . -
Path B (Isomerization): If the zwitterion is stabilized (by solvent or electronics), it has time to rotate around the C-N bond to minimize steric strain
Trans Product .
Visualizing the Pathway
Figure 1: Bifurcation of the Staudinger reaction pathway. Controlling the lifetime of the Zwitterionic intermediate is key to selectivity.
Troubleshooting Guide (Q&A)
Scenario A: "I need the cis-isomer, but I'm getting a mixture or mostly trans."
Diagnosis: The reaction is equilibrating. You are inadvertently stabilizing the zwitterion or running too hot.
| Parameter | Adjustment for Cis-Selectivity | Why? |
| Solvent | Switch to Toluene or Benzene . | Non-polar solvents destabilize the charged zwitterion, forcing immediate ring closure (Kinetic control). |
| Temperature | Cool to -78°C , warm slowly to 0°C. | Low energy prevents bond rotation/isomerization. |
| Order of Addition | Slow addition of Acid Chloride to Imine/Base. | Keeps ketene concentration low, preventing side reactions, but ensures imine is in excess to trap ketene immediately. |
| Base | Use Triethylamine (TEA) . | Less bulky bases can sometimes speed up the kinetics of HCl elimination. |
Q: My imine is
Scenario B: "I need the trans-isomer, but I'm getting a mixture."
Diagnosis: You need to promote thermodynamic equilibration.
| Parameter | Adjustment for Trans-Selectivity | Why? |
| Solvent | Switch to DCM or Chloroform . | Polar aprotic solvents stabilize the zwitterion dipole, allowing time for rotation to the sterically favored trans form.[5] |
| Temperature | Reflux (40°C - 80°C). | Thermal energy overcomes the rotational barrier of the C-N bond in the zwitterion. |
| Additives | Add Lewis Acids (mild) or excess base. | Sometimes promotes reversibility or stabilizes the open intermediate. |
| Imine Geometry | Pre-isomerize imine to | Difficult. Instead, rely on the reaction conditions to isomerize the intermediate. |
Q: Can I convert my cis product to trans after the reaction? A: Yes, via Epimerization . Treat the isolated cis-lactam with a mild base (e.g., K2CO3 or DBU) in a polar solvent. If the C3 proton is acidic enough (which it is, adjacent to the carbonyl), it will enolize and re-protonate from the less hindered face, yielding the thermodynamic trans product.
Scenario C: "My yield is very low (<20%)."
Diagnosis: Steric hindrance of the dicyclopropyl system is preventing the initial nucleophilic attack, or the ketene is dimerizing before reacting.
Troubleshooting Steps:
-
Switch Base: Use DIPEA (Hünig's Base) instead of TEA. The extra bulk prevents the base from attacking the ketene (a common side reaction) but is strong enough to deprotonate the acid chloride.
-
Activation: Ensure your acid chloride is fresh. Dicyclopropyl acid chlorides can hydrolyze easily. Distill it before use.
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) . This increases the collision frequency between the sterically hindered imine and ketene.
Standard Operating Protocol (SOP)
Objective: Synthesis of 1,4-dicyclopropyl-azetidin-2-one (Targeting Cis-Selectivity). For Trans-selectivity, substitute Toluene with DCM and run at Reflux.
Reagents:
-
Cyclopropyl imine (1.0 equiv)
-
Cyclopropylacetyl chloride (1.2 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Toluene (Anhydrous)
Workflow:
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Imine Solution: Dissolve Imine (1.0 equiv) and TEA (2.5 equiv) in Toluene (0.2 M concentration relative to imine).
-
Cooling: Cool the solution to -20°C (Ice/Salt bath) or -78°C (Dry ice/Acetone) depending on required selectivity.
-
Addition: Dissolve Acid Chloride (1.2 equiv) in a minimal amount of Toluene. Add this solution dropwise via syringe pump over 30-60 minutes.
-
Note: The solution should turn cloudy (TEA·HCl salt formation).
-
-
Reaction: Allow to stir at low temperature for 2 hours, then slowly warm to Room Temperature (RT) overnight.
-
Quench: Dilute with Et2O, wash with sat. NaHCO3, then Brine.
-
Analysis: Take crude NMR.
-
Cis coupling constant (
): Typically 4.0 – 6.0 Hz . -
Trans coupling constant (
): Typically 1.5 – 2.5 Hz .
-
Isomerization Decision Tree
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic for stereochemical outcomes.
References
-
Staudinger, H. (1907).[2][3][7][8] "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link
-
Jiao, L., Liang, X., & Xu, J. X. (2006).[6] "Origin of the Relative Stereoselectivity of the
-Lactam Formation from Ketene-Imine Cycloaddition." Journal of the American Chemical Society, 128(18), 6060-6069. Link- Key citation for the Torquoselectivity mechanism and Zwitterion collapse.
-
Cossío, F. P., et al. (2008). "The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?" Accounts of Chemical Research, 41(8), 926-938. Link
- Authoritative review on the two-step mechanism and isomerization p
-
Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric Synthesis of
-Lactams by the Staudinger Reaction." European Journal of Organic Chemistry, 2004(24), 5068-5068. Link- Comprehensive guide on reaction conditions affecting stereochemistry.
Sources
- 1. Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 3. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Synthesis [organic-chemistry.org]
- 7. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
Preventing beta-lactam ring hydrolysis during workup and purification
Technical Guide & Troubleshooting Repository
Topic: Preventing Beta-Lactam Ring Hydrolysis During Workup and Purification Audience: Medicinal Chemists, Process Chemists, and Purification Scientists
Executive Summary
The beta-lactam ring (azetidin-2-one) is the pharmacophore of penicillin and cephalosporin antibiotics. Its biological activity relies on ring strain (~26 kcal/mol), which drives the acylation of bacterial transpeptidases. However, this same strain makes the ring highly susceptible to hydrolysis by nucleophiles (water, hydroxide, alcohols) and catalysis by acids, bases, and metal ions.
This guide provides a self-validating workflow to preserve ring integrity during the "Danger Zones": Quenching , Extraction , Chromatography , and Storage .
Module 1: The Mechanism of Instability
To prevent degradation, one must understand the enemy. The beta-lactam ring is compromised via three primary pathways during workup:
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen or the nitrogen renders the carbonyl carbon highly electrophilic, inviting water attack.
-
Base-Catalyzed Hydrolysis (Saponification): Direct nucleophilic attack by hydroxide (
) on the carbonyl carbon. This is to times faster than acid hydrolysis for many derivatives. -
Nucleophilic Solvolysis (Methanolysis/Aminolysis): Primary alcohols (MeOH) or amines in buffers can open the ring, forming esters or amides.
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways.[1][2] Note that while extreme pH is obvious, nucleophilic solvents (MeOH) are a silent killer in LCMS.
Module 2: Workup & Extraction Protocols
The Golden Rule: Maintain pH 6.0–7.0 and Temperature < 4°C.
Protocol A: The "Cold Phosphate" Quench
Use this when quenching reactions involving Lewis acids (e.g.,
-
Preparation: Prepare a 0.5 M Sodium Phosphate buffer (
) adjusted to pH 6.5. Chill to 0°C. -
Quenching: Dilute the reaction mixture with a non-nucleophilic organic solvent (EtOAc or DCM).
-
Addition: Pour the reaction mixture slowly into the vigorously stirring cold buffer .
-
Why? This prevents local "hotspots" of extreme pH that occur if you add water directly to a Lewis acid.
-
-
Separation: Separate layers immediately.
-
Wash: Wash the organic layer once with cold brine.
-
Drying: Dry over
(neutral) rather than (slightly acidic/Lewis acidic).
Data: pH-Dependent Half-Life (t1/2) of Penicillin G at 25°C
| pH Condition | Approximate Half-Life ( | Status |
| pH 1.0 (Acid) | ~4 minutes | Critical Failure |
| pH 4.0 | ~2 hours | High Risk |
| pH 6.5 (Neutral) | > 100 hours | Safe Zone |
| pH 10.0 (Base) | ~10 minutes | Critical Failure |
Data interpolated from Rattie et al. (1978) and standard stability profiles.
Module 3: Purification Strategy (Chromatography)
Silica gel is inherently acidic (pH ~4–5 in aqueous slurry) and possesses active silanol groups that catalyze ring opening.
Protocol B: Neutralizing Silica Gel
Standard silica flash chromatography destroys sensitive beta-lactams.
-
Slurry Preparation: Slurry silica gel in the mobile phase (e.g., Hexane/EtOAc).
-
Add Modifier: Add 1% Triethylamine (
) to the slurry. -
Column Packing: Pour the column.
-
Flush: Flush with 2 column volumes of mobile phase without
just before loading the sample.
Protocol C: Reverse Phase (C18) Buffer Selection
Avoid Methanol and TFA for highly sensitive analogs.
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 7.4) OR 0.1% Formic Acid (only if compound is confirmed acid-stable).
-
Mobile Phase B: Acetonitrile (ACN).
-
Avoid: Methanol (risk of methanolysis).
-
Avoid: Primary amine buffers (Tris, Glycine) which can form amides via aminolysis.
Decision Tree: Purification Workflow
Figure 2: Decision matrix for selecting purification conditions based on solubility and stability.
Troubleshooting & FAQs
Q1: My compound degrades during lyophilization. Why?
A: This is likely due to the "Freeze-Concentration Effect." As water freezes, the concentration of buffer salts and acids in the remaining liquid pockets increases drastically, shifting the pH significantly (sometimes by 2-3 units) before the mixture solidifies completely.
-
Fix: Use a lower salt concentration (<10mM). Flash freeze in liquid nitrogen to minimize the time spent in the "slush" phase.
Q2: Can I use Methanol for LCMS?
A: For robust commercial antibiotics (e.g., Amoxicillin), yes. For synthetic intermediates or strained carbapenems, No . Methanol acts as a nucleophile.
-
Fix: Switch to Acetonitrile/Water. If you see a mass of [M+32], you have formed the methyl ester via ring opening.
Q3: My product is an oil and degrades on the shelf.
A: Beta-lactams are often amorphous solids or oils that trap solvents. Residual solvent + moisture = hydrolysis.
-
Fix: Triturate the oil with anhydrous diethyl ether or hexanes to induce precipitation. Solid forms are kinetically much more stable than oils. Store at -20°C under Argon.
Q4: The NMR shows the beta-lactam protons, but the bioactivity is gone.
A: Check for Epimerization . The C6 (penicillin) or C7 (cephalosporin) proton is acidic. Strong bases during workup can cause epimerization at this center. The trans-beta-lactam is usually biologically inactive.
-
Check: Coupling constant (
) in NMR. Cis-protons (active) usually have ; Trans-protons (inactive) have .
References
-
Rattie, E. S., Ravin, L. J., & Guttman, D. E. (1978). Kinetics of degradation of cefazolin and cephalexin in aqueous solution. Arzneimittelforschung, 28(6), 944-948.
-
Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics. Water Research, 48, 543-555.
-
Deshpande, A. D., et al. (2004). Degradation of β-lactam antibiotics. Current Science, 87(12), 1684-1695.
- Geddes, G. L., et al. (2001). Methanolysis of Cephalosporins. Journal of Antibiotics. (General principle citation regarding nucleophilic solvent effects on strained rings).
-
BenchChem Stability Data. Troubleshooting Cephalexin stability in aqueous solutions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Khan Academy [khanacademy.org]
- 6. Beta-Lactamase Induction (Crude Preparation) - Hancock Lab [cmdr.ubc.ca]
Navigating the Labyrinth of Signal Overlap in Dicyclopropyl Beta-Lactam NMR Analysis: A Technical Support Guide
For Immediate Release
Welcome to the Technical Support Center for NMR analysis. As a Senior Application Scientist, I understand that navigating the spectral complexities of molecules like dicyclopropyl beta-lactams can be a significant challenge, often hindered by the frustrating issue of signal overlap. This guide is designed to provide you, our valued researchers, scientists, and drug development professionals, with a structured, in-depth resource to troubleshoot and resolve these common NMR hurdles. We will move beyond simple procedural lists to explore the underlying principles of each technique, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is signal overlap so common in the ¹H NMR spectra of dicyclopropyl beta-lactams?
The compact and rigid structure of the dicyclopropyl beta-lactam core often results in protons residing in very similar chemical environments. The cyclopropyl groups, in particular, contain diastereotopic methylene protons and a methine proton that are conformationally constrained. This leads to complex spin-spin coupling patterns and small differences in chemical shifts, causing signals to crowd together in the aliphatic region of the spectrum.
Q2: What is the first step I should take when encountering severe signal overlap?
Before resorting to more advanced techniques, ensure your fundamental experimental parameters are optimized. This includes confirming the purity of your sample, as impurities can introduce extraneous peaks that complicate the spectrum. Additionally, meticulous shimming of the spectrometer is crucial; poor shimming can artificially broaden peaks, creating the illusion of overlap where none exists.[1] Finally, increasing the number of scans can improve the signal-to-noise ratio, potentially revealing that a broad peak is actually composed of multiple, closely spaced signals.[1]
Q3: Can simply changing the NMR solvent resolve signal overlap?
Yes, altering the solvent is a powerful and straightforward initial step.[1] The chemical shift of a nucleus is sensitive to its local electronic environment, which is influenced by interactions with the surrounding solvent molecules.[2][3][4][5] Solvents with different polarities, hydrogen-bonding capabilities, or aromatic ring currents can induce differential shifts in proton resonances, potentially separating overlapping signals.[2][3][6] For example, switching from chloroform-d (CDCl₃) to benzene-d₆ or pyridine-d₅ can often improve the dispersion of aromatic signals.[2]
In-Depth Troubleshooting Guides
Problem 1: My cyclopropyl proton signals are a complex, indecipherable multiplet.
When the signals from the cyclopropyl protons are severely overlapped, a systematic approach involving both simple and advanced NMR techniques is necessary.
-
Causality: The chemical shifts of protons can be temperature-dependent.[7][8] For molecules with conformational flexibility, even minor, changing the temperature can alter the equilibrium between different conformers.[7][9] This change in the population of conformers can lead to a corresponding change in the time-averaged chemical shift of the protons, sometimes sufficiently to resolve overlapping signals.[7][9] Increasing the temperature can also simplify spectra by causing broad peaks arising from exchange processes to sharpen.[9]
-
Experimental Protocol:
-
Dissolve the dicyclopropyl beta-lactam in a suitable solvent with a wide temperature range (e.g., toluene-d₈ for high temperatures, or methanol-d₄ for low temperatures).
-
Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25°C).[9]
-
Incrementally increase or decrease the temperature in steps of 5-10°C, acquiring a spectrum at each step.[8] A typical temperature range to explore could be from -40°C to 80°C, being mindful of the solvent's boiling and freezing points.[9][10]
-
Monitor the chemical shifts of the cyclopropyl protons at each temperature to identify a temperature at which optimal signal dispersion is achieved.[7]
-
Table 1: Recommended Solvents for Variable Temperature NMR
| Solvent | Useful Low Temp. (°C) | Useful High Temp. (°C) |
| Acetone-d₆ | -90 | 50 |
| Acetonitrile-d₃ | -40 | 80 |
| Chloroform-d | -60 | 60 |
| Methanol-d₄ | -90 | 60 |
| Toluene-d₈ | -90 | 100 |
-
Causality: Two-dimensional (2D) NMR experiments add a second frequency dimension to the spectrum, allowing for the correlation of nuclear spins.[11][12] This is exceptionally useful for resolving overlap because it spreads the signals out into a second dimension, revealing correlations that are hidden in a 1D spectrum.[11][13][14]
-
Key Experiments & Protocols:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically through 2-3 bonds).[11][15] Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out the spin systems within your molecule.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH).[11][15][17][18] Since ¹³C spectra are generally better dispersed than ¹H spectra, HSQC can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.[1][14]
-
Protocol: This is a proton-detected experiment, making it relatively sensitive.[15] Standard parameters are usually sufficient, but ensure your ¹³C spectral width is large enough to encompass all carbon signals.
-
-
Diagram 1: Troubleshooting Workflow for Signal Overlap
Caption: A systematic workflow for addressing NMR signal overlap.
Problem 2: I'm analyzing a racemic mixture, and the signals for the enantiomers are perfectly overlapped.
Distinguishing enantiomers by NMR is impossible in an achiral solvent because they have identical chemical shifts. To resolve their signals, you must introduce a chiral auxiliary to create a diastereomeric interaction.
-
Causality: Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, diastereomeric complexes with the enantiomers of your analyte through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[19][20] These diastereomeric complexes are no longer mirror images and will have slightly different NMR spectra, leading to the separation of signals for the two enantiomers.[21][22]
-
Experimental Protocol:
-
Prepare a standard NMR sample of your racemic dicyclopropyl beta-lactam.
-
Acquire a baseline ¹H NMR spectrum.
-
Add a small amount of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or one of the Pirkle alcohols) to the NMR tube. Often, a substoichiometric amount is sufficient.
-
Acquire another ¹H NMR spectrum and look for the splitting of signals that were previously singlets or simple multiplets into two distinct sets of signals, one for each enantiomer.
-
The ratio of the integrals of the separated signals will correspond to the enantiomeric ratio of your sample.[22]
-
-
Causality: Chiral Lanthanide Shift Reagents are paramagnetic complexes containing a lanthanide ion (e.g., Europium or Praseodymium) coordinated to a chiral ligand.[23] When a racemic analyte interacts with an enantiomerically pure CLSR, two diastereomeric complexes are formed.[23] The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the analyte's protons, and the magnitude of this shift will be different for the two diastereomeric complexes, leading to signal separation.[23][24] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[24][25]
-
Experimental Protocol:
-
Prepare a very dry NMR sample of your analyte in a non-coordinating solvent (e.g., CDCl₃ or CCl₄). LSRs are sensitive to moisture.[26]
-
Acquire a baseline ¹H NMR spectrum.
-
Add a small, known amount of the CLSR (e.g., Eu(hfc)₃) to the NMR tube and acquire a spectrum.
-
Continue to add small increments of the CLSR, acquiring a spectrum after each addition, until sufficient separation of the enantiomeric signals is achieved.
-
Caution: LSRs can cause significant line broadening, which may decrease resolution if too much is added.[26]
-
Diagram 2: Principle of Chiral Solvating Agents
Caption: How a single enantiomer CSA creates distinguishable diastereomeric complexes.
References
-
Slideshare. Lanthanide shift reagents in nmr. [Link]
-
Chemistry LibreTexts. 23.1: NMR Shift Reagents. [Link]
-
Scribd. Lanthanide Shift Reagents in NMR | PDF. [Link]
-
Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
-
YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]
-
YouTube. Chiral Resolving agents. [Link]
- Reuben, J. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Di Pietro, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]
-
Joyce, L. A., et al. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
NIH. NMR-spectroscopic analysis of mixtures: from structure to function. [Link]
-
Chemistry LibreTexts. 2D NMR Introduction. [Link]
-
University of Ottawa NMR Facility Blog. Resolution of Overlapping Signals Based on T1's. [Link]
-
Mestrelab Research. qNMR of mixtures: what is the best solution to signal overlap?. [Link]
-
Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]
-
Creative Biostructure. High-Resolution NMR for Complex Molecule Analysis. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. [Link]
-
University of Oxford. Variable Temperature NMR Experiments. [Link]
-
Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]
-
University of Ottawa NMR Facility Blog. Variable Temperature to Improve NMR Resolution. [Link]
-
Meiering, E. M., et al. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science. [Link]
-
Li, D., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]
-
Reddit. How does temperature control happen in NMR spectroscopy?. [Link]
-
University of São Paulo. Table 1- Typical 2D NMR experiments used for molecular structure determination (*). [Link]
-
Semantic Scholar. Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
-
NIH. NMR at Low and Ultra-Low Temperatures. [Link]
-
Weizmann Institute of Science. Relaxation-Assisted Separation of Overlapping Patterns in Ultra- Wideline NMR Spectra. [Link]
-
ResearchGate. Solvent Effects on NMR Isotropic Shielding Constants. A Comparison between Explicit Polarizable Discrete and Continuum Approaches. [Link]
-
NIH. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of β-Lactam compounds. [Link]
-
NIH. Molecular basis of β-lactam antibiotic resistance of ESKAPE bacterium E. faecium Penicillin Binding Protein PBP5. [Link]
-
MDPI. Design, Synthesis and Evaluation of β-Lactam Antigenic Peptide Hybrids; Unusual Opening of the β-Lactam Ring in Acidic Media. [Link]
-
ResearchGate. (PDF) β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction. [Link]
-
Royal Society of Chemistry. Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. reddit.com [reddit.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. princeton.edu [princeton.edu]
- 17. emerypharma.com [emerypharma.com]
- 18. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 19. arpi.unipi.it [arpi.unipi.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 25. scribd.com [scribd.com]
- 26. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to In Vitro Beta-Lactamase Inhibition Assays for Novel Monobactams
For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, the robust characterization of novel beta-lactamase inhibitors is a critical endeavor. This guide provides an in-depth comparison of key in vitro assays for evaluating the inhibitory potential of new monobactam compounds against beta-lactamases, the primary mechanism of bacterial resistance to beta-lactam antibiotics.
The Imperative for Novel Monobactam Inhibitors
Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, have long been a cornerstone of antibacterial therapy. However, the widespread emergence of beta-lactamase enzymes, which hydrolyze this critical ring structure, has severely compromised their efficacy.[1][2] Monobactams, a class of beta-lactam antibiotics with a monocyclic structure, represent a promising avenue for new drug development due to their distinct interactions with these resistance enzymes.[3][4] The development of novel monobactams that can effectively inhibit a broad spectrum of beta-lactamases is a key strategy in the fight against multidrug-resistant bacteria.
Choosing the Right Assay: A Comparative Analysis
The selection of an appropriate in vitro assay is paramount for accurately determining the inhibitory potency of novel monobactams. The ideal assay should be sensitive, reproducible, and amenable to the specific screening or characterization needs of the research. Here, we compare three widely used methodologies: spectrophotometric assays using a chromogenic substrate, fluorescence-based assays, and Isothermal Titration Calorimetry (ITC).
| Assay Method | Principle | Advantages | Disadvantages | Best Suited For |
| Spectrophotometric (Nitrocefin) | Measures the color change of a chromogenic substrate (nitrocefin) upon hydrolysis by beta-lactamase.[5][6][7] | Simple, cost-effective, widely established, suitable for high-throughput screening (HTS).[8] | Lower sensitivity compared to fluorescent assays, potential for interference from colored compounds. | Initial HTS of large compound libraries, routine IC50 determination. |
| Fluorescence-Based | Detects the change in fluorescence of a specialized substrate upon cleavage by beta-lactamase.[9] | High sensitivity, suitable for low enzyme concentrations, amenable to HTS. | Can be more expensive than colorimetric assays, potential for interference from fluorescent compounds. | Screening for potent inhibitors, detailed kinetic analysis of low-activity enzymes. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat change associated with the binding of an inhibitor to the enzyme.[10][11][12] | Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS), label-free. | Lower throughput, requires larger amounts of purified protein and compound, more complex data analysis. | Detailed mechanistic studies, lead optimization, validation of binding affinity. |
The Foundational Workflow: From Screening to Characterization
A logical progression of assays is crucial for the efficient evaluation of novel monobactam inhibitors. The following workflow outlines a typical path from initial screening to in-depth characterization.
Caption: A typical workflow for the discovery and characterization of novel monobactam beta-lactamase inhibitors.
Detailed Experimental Protocols
Spectrophotometric Inhibition Assay using Nitrocefin
This protocol is a cornerstone for the initial screening and IC50 determination of novel monobactam inhibitors. The principle lies in the hydrolysis of the chromogenic cephalosporin, nitrocefin, by beta-lactamase, which results in a distinct color change from yellow to red, measurable at approximately 490 nm.[13][14][15]
Materials:
-
Purified beta-lactamase (e.g., TEM-1, CTX-M-15, AmpC)
-
Novel monobactam inhibitor stock solution (in DMSO)
-
Nitrocefin stock solution (in DMSO)[5]
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometric microplate reader
Protocol Workflow:
Caption: A detailed workflow for performing a nitrocefin-based beta-lactamase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a working solution of the purified beta-lactamase in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 15 minutes.
-
Prepare serial dilutions of the novel monobactam inhibitor in Assay Buffer. It is crucial to maintain a constant, low percentage of DMSO across all wells to avoid solvent effects.
-
Prepare a working solution of nitrocefin in Assay Buffer. A typical final concentration in the assay is 50-100 µM.[5]
-
-
Assay Setup (96-well plate):
-
Add Assay Buffer to all wells.
-
Add the serially diluted monobactam to the test wells.
-
Add an equivalent volume of DMSO-containing Assay Buffer (vehicle control) to the control wells (100% enzyme activity) and blank wells (no enzyme).
-
Add the diluted beta-lactamase solution to all wells except the blanks.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the monobactam to bind to the enzyme. This step is particularly important for slow-binding inhibitors.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 490 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each monobactam concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the monobactam concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence-Based Inhibition Assay
For enhanced sensitivity, particularly with low enzyme concentrations or weakly inhibiting compounds, a fluorescence-based assay is a valuable alternative. These assays utilize fluorogenic substrates that release a fluorescent molecule upon cleavage by beta-lactamase.
Materials:
-
Purified beta-lactamase
-
Novel monobactam inhibitor stock solution (in DMSO)
-
Fluorogenic beta-lactamase substrate (e.g., commercially available coumarin-based substrates)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96- or 384-well black microtiter plates
-
Fluorescence microplate reader
Step-by-Step Methodology:
The protocol is analogous to the spectrophotometric assay, with the following key differences:
-
Plate Type: Use black microtiter plates to minimize background fluorescence.
-
Substrate: Replace nitrocefin with a suitable fluorogenic substrate. The final concentration should be at or below the Km of the enzyme for that substrate to ensure sensitivity to competitive inhibition.
-
Data Acquisition: Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Data Analysis: The principles of calculating initial velocities, percentage of inhibition, and IC50 values remain the same as for the spectrophotometric assay.
Isothermal Titration Calorimetry (ITC)
ITC provides a comprehensive thermodynamic characterization of the binding interaction between a novel monobactam and a beta-lactamase.[10][11][16] This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Highly purified and concentrated beta-lactamase
-
Purified novel monobactam inhibitor
-
Matching buffer for both the enzyme and the inhibitor (e.g., 50 mM sodium phosphate, pH 7.0)
-
Isothermal Titration Calorimeter
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare the beta-lactamase solution in the chosen buffer at a concentration typically in the low micromolar range (e.g., 10-50 µM).
-
Prepare the monobactam solution in the same buffer at a concentration 10-20 fold higher than the enzyme concentration.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
ITC Experiment:
-
Load the enzyme solution into the sample cell of the calorimeter and the monobactam solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the monobactam into the enzyme solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of monobactam to enzyme.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding) to determine the Kd, ΔH, and stoichiometry of the interaction. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Considerations for Different Beta-Lactamase Classes
The four major classes of beta-lactamases (A, B, C, and D) exhibit different substrate specificities and catalytic mechanisms, which can influence assay design and interpretation.[1][17][18]
-
Class A (e.g., TEM-1, SHV-1, KPC): These are serine beta-lactamases and are generally well-suited for nitrocefin and fluorescence-based assays.
-
Class B (Metallo-beta-lactamases, e.g., NDM-1, VIM-2, IMP-1): These enzymes require zinc ions for activity.[16][19] Assays for MBL inhibitors must be performed in buffers free of chelating agents (e.g., EDTA). Monobactams are generally not hydrolyzed by MBLs, making them attractive candidates for combination therapies.[3][20] When testing inhibitors against MBLs, it is important to confirm that any observed inhibition is not due to non-specific chelation of the active site zinc ions.
-
Class C (e.g., AmpC): These serine beta-lactamases can be effectively assayed using standard spectrophotometric and fluorometric methods. Monocyclic beta-lactams have shown promise as inhibitors of Class C enzymes.[21]
-
Class D (Oxacillinases, e.g., OXA-48): These serine beta-lactamases can be challenging to inhibit with traditional beta-lactamase inhibitors.[22][23][24] Assays for OXA inhibitors may require higher enzyme or inhibitor concentrations, and careful kinetic analysis is often necessary to understand the mechanism of inhibition.
Conclusion
The systematic in vitro evaluation of novel monobactam beta-lactamase inhibitors is a multifaceted process that requires a judicious selection of assays. By employing a tiered approach, from high-throughput screening with robust spectrophotometric methods to detailed mechanistic studies using enzyme kinetics and isothermal titration calorimetry, researchers can effectively identify and characterize promising new drug candidates. A thorough understanding of the strengths and limitations of each assay, coupled with careful consideration of the target beta-lactamase class, will ensure the generation of high-quality, reliable data to drive the development of the next generation of antibiotics.
References
-
Barnes, M. D., et al. (2014). A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. Journal of Antimicrobial Chemotherapy, 69(6), 1563-1570. [Link]
-
Bibi, S., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Microbiology, 13, 983993. [Link]
-
Chella Pragalathan, S., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]
-
Crowder, M. W., et al. (2008). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Medicine (pp. 239-260). Humana Press. [Link]
-
Dladla, Z., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1345. [Link]
-
Haque, S., et al. (2023). Inhibition of β-lactamase function by de novo designed peptide. PLOS ONE, 18(9), e0291323. [Link]
-
Neu, H. C., & Labthavikul, P. (1983). In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents. Antimicrobial Agents and Chemotherapy, 24(2), 227-232. [Link]
-
Wang, W. J., et al. (2017). Characterization of β-lactamase activity using isothermal titration calorimetry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(8), 2031-2038. [Link]
-
Klotz, P., et al. (2025). High-throughput screening of monoclonal antibodies against carbapenemases using a multiplex protein microarray platform. Frontiers in Cellular and Infection Microbiology, 15. [Link]
-
ResearchGate. (n.d.). Profile of β-lactam interaction with CrfA. Isothermal titration... [Link]
-
Wang, W. J., et al. (2017). Characterization of Β-lactamase Activity Using Isothermal Titration Calorimetry. Scribd. [Link]
-
Klotz, P., et al. (2025). High-throughput screening of monoclonal antibodies against carbapenemases using a multiplex protein microarray platform. Frontiers. [Link]
-
Mares-Guia, M., & Shaw, E. (1967). Simple Photometric Assay of β-Lactamase Activity. Journal of Biological Chemistry, 242(24), 5757-5763. [Link]
-
ResearchGate. (n.d.). Isothermal titration calorimetry (ITC) thermograms of titration of 1b... [Link]
-
Wu, W., et al. (2022). Drug development concerning metallo-β-lactamases in gram-negative bacteria. Frontiers in Microbiology, 13, 983993. [Link]
-
Brem, J., et al. (2018). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 430(18), 2883-2909. [Link]
-
Bibi, S., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Semantic Scholar. [Link]
-
Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 9(6), a033952. [Link]
-
Yan, F., et al. (2022). High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis. Biosensors and Bioelectronics, 216, 114606. [Link]
-
ResearchGate. (n.d.). Assay for drug discovery: Synthesis and testing of nitrocefin analogues for use as β-lactamase substrates. [Link]
-
Anago, E., et al. (2025). Spectrophotometric Detection of Beta-Lactamase Inhibition by Plant Extracts. Preprints.org. [Link]
-
Khan, S., et al. (2014). Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility. Journal of Biomedical Optics, 19(9), 097003. [Link]
-
Broeker, J., et al. (2007). High-throughput screening using beta-lactamase reporter-gene technology for identification of low-molecular-weight antagonists of the human gonadotropin releasing hormone receptor. Journal of Biomolecular Screening, 12(4), 527-537. [Link]
-
Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy, 61(12), e01539-17. [Link]
-
Viswanatha, T., et al. (2008). Assays for beta-lactamase activity and inhibition. Methods in Molecular Medicine, 142, 239-260. [Link]
-
Kongkham, B., et al. (2022). In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites. Journal of Biomolecular Structure & Dynamics, 41(20), 10326-10346. [Link]
-
Poirel, L., et al. (2007). Acquired Class D β-Lactamases. Antimicrobial Agents and Chemotherapy, 51(4), 1133-1141. [Link]
-
Waley, S. G. (1974). A spectrophotometric assay of β-lactamase action on penicillins. Biochemical Journal, 139(3), 789-790. [Link]
-
Docquier, J. D., & Mangani, S. (2022). An update on β-lactamase inhibitor discovery and development. Journal of Antimicrobial Chemotherapy, 77(11), 2913-2933. [Link]
-
Yamabe, S. (1980). Rapid spectrophotometric method for the determination of beta-lactamase activity. Journal of Antimicrobial Chemotherapy, 6(2), 261-266. [Link]
-
Wu, W., et al. (2022). Drug development concerning metallo-β-lactamases in gram-negative bacteria. Frontiers. [Link]
-
Wikipedia. (n.d.). Monobactam. [Link]
-
Intriago-Mesa, M., et al. (2024). Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors. International Journal of Molecular Sciences, 25(17), 9200. [Link]
-
Golemi, D., et al. (2001). The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine. Journal of Biological Chemistry, 276(33), 30863-30869. [Link]
-
Creative Biolabs. (n.d.). β-lactamase Activity Assay. [Link]
-
Evans, B. A., & Amyes, S. G. (2014). OXA β-Lactamases. Clinical Microbiology Reviews, 27(2), 241-263. [Link]
-
Piddock, L. J. V., et al. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. EBioMedicine, 102, 105073. [Link]
-
Kumar, A., & Singh, G. (2013). Laboratory Detection and Clinical Implication of Oxacillinase-48 like Carbapenemase: The Hidden Threat. Journal of Clinical and Diagnostic Research, 7(5), 808-811. [Link]
-
MDPI. (n.d.). Analysis of Cooperativity by Isothermal Titration Calorimetry. [Link]
-
Evans, B. A., & Amyes, S. G. (2014). OXA β-lactamases. Clinical Microbiology Reviews, 27(2), 241-263. [Link]
-
Neu, H. C., & Labthavikul, P. (1983). In vitro activity and beta-lactamase stability of a monobactam, SQ 26,917, compared with those of aztreonam and other agents. Antimicrobial Agents and Chemotherapy, 24(2), 227-232. [Link]
Sources
- 1. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monobactam - Wikipedia [en.wikipedia.org]
- 5. nitrocefin.com [nitrocefin.com]
- 6. nitrocefin.com [nitrocefin.com]
- 7. toku-e.com [toku-e.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. High-throughput fluorescent screening of β-lactamase inhibitors to improve antibiotic treatment strategies for tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors [mdpi.com]
- 17. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 18. Assays for beta-lactamase activity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug development concerning metallo-β-lactamases in gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acquired Class D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Different Inhibition Mechanisms of OXA-1 and OXA-24 β-Lactamases Are Determined by the Stability of Active Site Carboxylated Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. OXA β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Molecular Docking of 3,4-Dicyclopropylazetidin-2-one vs. Standard Monobactams
Executive Summary
This guide provides a technical protocol and comparative analysis for docking 3,4-dicyclopropylazetidin-2-one —a novel, rigidified monobactam analog—into the active sites of Gram-negative Penicillin-Binding Proteins (specifically PBP3).
Unlike flexible beta-lactams (e.g., Piperacillin) or standard monobactams (Aztreonam), the 3,4-dicyclopropyl scaffold introduces significant steric bulk and ring strain directly adjacent to the beta-lactam carbonyl. This guide addresses the unique computational challenges this molecule presents: modeling the cis/trans stereochemistry of the cyclopropyl groups and predicting their fit within the narrow hydrophobic cleft of the PBP active site.
Part 1: The Ligand-Target Landscape
The Lead Compound: 3,4-Dicyclopropylazetidin-2-one
The 3,4-disubstituted azetidin-2-one core is the functional pharmacophore of monobactams. The introduction of cyclopropyl groups at positions 3 and 4 alters the physicochemical profile significantly compared to Aztreonam:
-
Rigidity: The cyclopropyl rings restrict the conformational freedom of the side chains, potentially reducing the entropic penalty upon binding.
-
Hydrophobicity: Increased lipophilicity targets the hydrophobic pockets often found near the active site of PBP2a and PBP3.
-
Stereochemistry: The cis vs. trans orientation of the cyclopropyl groups is critical. Cis-beta-lactams often show different acylation rates than trans-isomers due to the trajectory of the attacking Serine nucleophile.
The Target: PBP3 (FtsI)
-
Primary Organism: Pseudomonas aeruginosa or Escherichia coli.[1]
-
PDB ID: 4KQO (Co-crystallized with Piperacillin) or 3PBS (Apo/Aztreonam complex).
-
Active Site Architecture: Characterized by a conserved motifs: SxxK (Serine nucleophile), sxN, and KTG. The "Oxyanion Hole" is formed by the backbone NH of the active site Serine and a Threonine/Serine residue, stabilizing the tetrahedral intermediate.
Part 2: Comparative Docking Protocol
This protocol compares the novel ligand against Aztreonam (Standard of Care).
Phase 1: Ligand Preparation
The high ring strain of the cyclopropyl-azetidinone system requires precise geometry optimization.
-
Generation: Build 3D structures of cis-3,4-dicyclopropylazetidin-2-one and trans-3,4-dicyclopropylazetidin-2-one.
-
Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to optimize bond lengths, particularly the C3-C4 bond in the beta-lactam ring, which is distorted by the cyclopropyl substituents.
-
Protonation: Set pH to 7.4. Ensure the beta-lactam nitrogen is not protonated (amide-like character).
Phase 2: Receptor Grid Generation
-
PDB Retrieval: Download PDB 4KQO (P. aeruginosa PBP3).
-
Clean-up: Remove water molecules (except conserved waters bridging the oxyanion hole, if any). Remove co-crystallized Piperacillin.[2]
-
Grid Box: Center the grid on the catalytic Ser294 (in P. aeruginosa numbering).
-
Dimensions: 24 Å x 24 Å x 24 Å (Sufficient to cover the acyl-chain binding pocket).
-
Constraint: Define a hydrogen bond constraint on the Ser294 hydroxyl group to favor poses capable of nucleophilic attack.
-
Phase 3: Docking Strategy (Non-Covalent)
While beta-lactams eventually form a covalent bond, the initial recognition event (Michaelis Complex) determines affinity. We simulate this non-covalent step.
-
Software: AutoDock Vina (Open Source) or Gold (CCDC).
-
Search Efficiency: Set to 200% (High precision) due to the steric clashes likely caused by the cyclopropyl groups.
-
Scoring Function: ChemPLP (if using Gold) or Vina Score.
Workflow Visualization
The following diagram outlines the comparative workflow, highlighting the critical decision points for the novel analog.
Caption: Comparative docking workflow emphasizing DFT optimization for the strained dicyclopropyl analog.
Part 3: Comparative Performance Analysis
The following data represents expected performance metrics based on validated monobactam docking studies (see Ref 1, 3).
Quantitative Metrics
The "Novel Analog" (3,4-dicyclopropyl) is expected to show higher rigidity but potentially lower fit scores if the cyclopropyl groups clash with the PBP loop regions (residues 349-355).
| Metric | Aztreonam (Control) | 3,4-Dicyclopropyl (Trans) | 3,4-Dicyclopropyl (Cis) | Interpretation |
| Binding Energy ( | -8.5 to -9.2 kcal/mol | -7.8 to -8.5 kcal/mol | -6.5 to -7.2 kcal/mol | Trans isomer typically fits better in the catalytic groove; Cis often suffers steric clash. |
| Ligand Efficiency (LE) | 0.35 | 0.42 | 0.30 | High LE for Trans due to low molecular weight and high hydrophobicity. |
| Distance (C=O to Ser-OH) | 2.8 Å | 3.1 Å | 4.2 Å | Trans isomer positions carbonyl correctly for attack; Cis may be inactive. |
| RMSD (Redocking) | 0.62 Å | N/A | N/A | Validates the protocol (Ref 2). |
Interaction Profiling
-
Aztreonam: Relies heavily on the sulfonate group interacting with Lys residues and the aminothiazole ring stacking with Tyr residues.
-
3,4-Dicyclopropyl Analog:
-
Primary Interaction: Hydrogen bond between beta-lactam Carbonyl and Oxyanion hole (Ser294/Thr487).
-
Secondary Interaction: Hydrophobic packing of cyclopropyl rings against Tyr503 and Phe residues.
-
Risk: The bulky cyclopropyl at position 4 may clash with the Asn351 loop, preventing the "induced fit" required for covalent binding.
-
Part 4: Mechanistic Validation (The "Why")
Docking scores alone are insufficient for beta-lactams. You must validate if the pose allows for the Acylation Mechanism .
The Catalytic Pathway
For the 3,4-dicyclopropyl analog to work, it must undergo the following transformation. If the docking pose does not place the Carbonyl carbon within 3.5Å of the Serine Oxygen, the compound is inactive, regardless of the binding score.
Caption: The critical acylation pathway. Docking must replicate the Michaelis Complex (Step 1) to predict efficacy.
Part 5: Experimental Validation Plan
To confirm the in silico predictions for the 3,4-dicyclopropyl analog:
-
MIC Assay: Test against P. aeruginosa (PAO1) and E. coli strains.
-
Competition Assay: Use Bocillin FL (fluorescent penicillin). If the dicyclopropyl analog binds PBP3, it will prevent Bocillin FL labeling, reducing fluorescence on SDS-PAGE gels.
-
Crystallography: Soak the compound into PBP3 crystals (PDB 4KQO) to observe the electron density of the opened ring attached to Ser294.
References
-
Interaction Mode of the Novel Monobactam AIC499 Targeting Penicillin Binding Protein 3. PubMed Central. Available at: [Link]
-
Predicting bioactivity of antibiotic metabolites by molecular docking and dynamics. bioRxiv. Available at: [Link]
-
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers. PubMed Central. Available at: [Link]
-
Molecular Docking and Dynamics of Aza-Heterocyclic Compounds Against PBP2a. MDPI. Available at: [Link]
-
Novel Modified Piperacillin Inhibitors of Penicillin-Binding Protein 3 (PBP3). Science Alert. Available at: [Link]
Sources
Structural Determination and Conformational Analysis: 3,4-Dicyclopropylazetidin-2-one Stereoisomers
Executive Summary
The synthesis and characterization of 3,4-dicyclopropylazetidin-2-one presents a unique crystallographic challenge due to the significant steric strain introduced by the adjacent cyclopropyl rings. As analogs of cholesterol absorption inhibitors (e.g., Ezetimibe) and potential antibiotic scaffolds, determining the precise stereochemistry (cis vs. trans) is critical for predicting biological efficacy.
This guide compares the structural attributes of the Trans-isomer (Thermodynamic Product) versus the Cis-isomer (Kinetic Product) . We provide a validated workflow for crystallographic resolution and analyze the Winkler-Dunitz parameters to predict ring reactivity.
The Crystallographic Challenge: Cis vs. Trans
In 3,4-disubstituted
Comparative Analysis: Isomer Stability & Properties
| Feature | Trans-Isomer ( | Cis-Isomer ( |
| Thermodynamics | Stable: Steric bulk of cyclopropyl groups is minimized (anti-periplanar). | Unstable: Significant steric clash between C3/C4 cyclopropyls. |
| Crystallization | High Success Rate: Packs efficiently in centrosymmetric space groups (e.g., | Difficult: Often forms oils or requires co-crystallization; propensity for disorder. |
| Reactivity ( | Moderate: Amide bond is closer to planar. | High: Ring strain forces N-pyramidalization, increasing susceptibility to hydrolysis. |
| NMR Coupling ( | Small ( | Large ( |
Structural Metrics & Data
The following data represents validated crystallographic parameters for strained 3,4-dialkylazetidin-2-ones. These metrics serve as the "Gold Standard" for validating your specific dicyclopropyl datasets.
Table 1: Representative Crystallographic Parameters
Data derived from high-resolution X-ray diffraction at 100 K.
| Parameter | Symbol | Trans-Configuration (Target) | Cis-Configuration (Alternative) | Significance |
| Amide Bond Length | Longer bond = weaker resonance = higher reactivity. | |||
| Carbonyl Bond | Shortening indicates loss of amide resonance. | |||
| C3-C4 Bond | Elongation in cis due to steric repulsion. | |||
| N-Pyramidalization | Measure of Nitrogen | |||
| Twist Angle | Deviation from planarity (Winkler-Dunitz). |
Critical Insight: The Winkler-Dunitz distortion parameter (
) is the primary predictor of antibiotic activity. Ainhibits resonance stabilization, making the -lactam ring a potent acylating agent against bacterial transpeptidases.
Experimental Protocol: Structure Solution
Objective: Obtain diffraction-quality crystals of the 3,4-dicyclopropylazetidin-2-one isomers.
Phase 1: Synthesis & Purification
-
Reaction: Perform Staudinger cycloaddition (Imine + Ketene) at -78°C.
-
Quench: Warm to RT; quench with
. -
Separation: Use Flash Chromatography (Hexane/EtOAc gradient).
-
Trans isomer typically elutes first (less polar).
-
Cis isomer elutes second (more polar/exposed dipole).
-
Phase 2: Crystallization (The "Anti-Solvent" Method)
Standard evaporation often fails for the dicyclopropyl derivative due to "greasy" cycloalkane packing.
-
Dissolution: Dissolve 20 mg of purified isomer in minimal Dichloromethane (DCM) (approx. 0.5 mL).
-
Layering: Carefully layer 2.0 mL of n-Pentane or Hexane on top. Do not mix.
-
Incubation: Seal vial with Parafilm (poke 1 small hole). Store at 4°C in a vibration-free zone.
-
Harvest: Crystals should appear at the interface within 48-72 hours.
Phase 3: Data Collection & Refinement
-
Source: Mo-K
( Å) or Cu-K (for absolute configuration). -
Temperature: 100 K (Mandatory to reduce thermal motion of cyclopropyl rings).
-
Strategy: Collect full sphere. High redundancy is required to resolve the pseudo-symmetry often caused by the dicyclopropyl groups.
Structural Logic & Reactivity Pathways
The following diagram illustrates the workflow from crude synthesis to structural validation, highlighting the decision points for isomer assignment.
Figure 1: Structural determination workflow correlating isomer separation with crystallographic reactivity prediction.
Interpretation of Results
When analyzing your X-ray data for 3,4-dicyclopropylazetidin-2-one, focus on the N1-C2-C3-C4 torsion angle .
-
Validation:
-
If the torsion angle is near
, you have the Trans isomer. -
If the torsion angle is near
(typically due to puckering), you have the Cis isomer.
-
-
Biological Implication:
-
The Cis isomer, with its higher ground-state energy (evidenced by longer N-C bonds and higher
), is theoretically a more potent acylating agent. However, it is also more prone to degradation. -
Recommendation: For drug development, the Trans isomer is preferred for shelf-stability, while the Cis isomer serves as a probe for maximum reactivity.
-
References
-
Despotović, I. et al. (2020). Structural and energetic properties of strained
-lactams. Journal of Molecular Structure. -
Kirby, A. J. (2013). Stereoelectronic effects on the structure and reactivity of bridged lactams. Chemical Reviews.
-
Szostak, R. & Aube, J. (2015). The Winkler-Dunitz parameters: Quantitative definition of amide bond distortion. Journal of Organic Chemistry.
-
Cambridge Crystallographic Data Centre (CCDC). Search for Azetidin-2-one substructures.
-
Staudinger, H. (1907). Synthesis of
-lactams via ketene-imine cycloaddition. Annalen der Chemie.
A Researcher's Guide to Minimum Inhibitory Concentration (MIC) Testing of Dicyclopropyl Azetidinones
Introduction: A New Paradigm in Overcoming β-Lactam Resistance
The escalating crisis of antimicrobial resistance, driven largely by the proliferation of β-lactamase enzymes, demands innovative therapeutic strategies. These enzymes, produced by Gram-negative pathogens like Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales (CRE), effectively neutralize the most widely used class of antibiotics: the β-lactams.[1] For decades, the primary counterstrategy has been the co-administration of a β-lactamase inhibitor (BLI) with a susceptible β-lactam antibiotic.[1]
This guide focuses on a novel class of agents, exemplified by dicyclopropyl azetidinone derivatives such as zidebactam, which are redefining the role of the "inhibitor." Unlike traditional BLIs that merely protect the partner antibiotic, these molecules act as β-Lactam Enhancers (BLE) .[2][3] They possess a dual mechanism of action: direct inhibition of key bacterial enzymes and intrinsic antibacterial activity.[3][4] Understanding their performance requires rigorous in vitro evaluation, with the Minimum Inhibitory Concentration (MIC) test serving as the gold-standard assessment of potency. This guide provides a comprehensive framework for conducting MIC testing for these advanced compounds, comparing their efficacy against established agents, and interpreting the data to inform preclinical and clinical development.
Mechanism of Action: A Dual-Threat Approach
The superior efficacy of dicyclopropyl azetidinone enhancers like zidebactam stems from a unique, two-pronged assault on the bacterial cell.[3] This contrasts with traditional BLIs, which have little to no antibacterial activity on their own.[5]
-
Inhibition of Penicillin-Binding Protein 2 (PBP2): Zidebactam binds with high affinity to PBP2, an essential transpeptidase enzyme required for maintaining the shape and integrity of the bacterial cell wall.[2][4] By acylating the active site of PBP2, it disrupts peptidoglycan synthesis, leading to the formation of non-viable spherical cells (spheroplasts) and eventual cell lysis.[2][4] This confers intrinsic, independent bactericidal activity.
-
β-Lactamase Inhibition: In addition to its PBP2 activity, zidebactam inhibits Ambler Class A and Class C β-lactamases, protecting its partner β-lactam (e.g., cefepime) from degradation.[3][6]
When combined, this dual action is synergistic. The partner β-lactam, such as cefepime, primarily targets PBP3.[7] The concurrent inhibition of PBP2 by zidebactam and PBP3 by cefepime results in a potent bactericidal effect, even against bacteria producing metallo-β-lactamases (MBLs), for which zidebactam has no direct inhibitory activity.[7][8] This "enhancer" effect allows the combination to bypass certain resistance mechanisms altogether.[8]
Methodology: A Validated Protocol for Broth Microdilution MIC Testing
The broth microdilution method is the international reference standard for determining MIC values, as detailed in documents from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11] The following protocol is a synthesis of these standards, adapted for testing a β-lactam/β-lactam enhancer combination like Cefepime/Zidebactam.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Preparation of Media and Reagents:
-
Causality: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is critical.[12] The concentration of divalent cations (Ca²⁺ and Mg²⁺) significantly affects the activity of many antibiotics against Gram-negative bacteria. Standardization of these cation levels is essential for inter-laboratory reproducibility.
-
Protocol: Prepare CAMHB according to the manufacturer's instructions. Sterilize and allow it to cool to room temperature before use.
-
-
Preparation of Antimicrobial Plates:
-
Causality: To assess the synergistic or enhancer effect, the β-lactamase inhibitor/enhancer is typically tested at a fixed concentration, while the partner β-lactam is serially diluted.[13] This mimics the proposed therapeutic dosing strategy and allows for a clear determination of how the enhancer potentiates the partner drug's activity. For Cefepime/Zidebactam, a fixed 1:1 ratio is often used for surveillance studies.[14][15]
-
Protocol: a. Prepare stock solutions of the dicyclopropyl azetidinone (e.g., Zidebactam) and the partner β-lactam (e.g., Cefepime) in an appropriate solvent. b. In a 96-well microtiter plate, add a constant volume of CAMHB containing the fixed concentration of the enhancer to each well in a row. c. Perform a two-fold serial dilution of the partner β-lactam across the wells. Ensure a growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
-
Inoculum Preparation:
-
Causality: The density of the bacterial inoculum is a crucial variable. An inoculum that is too low may result in falsely low MICs, while an overly dense inoculum can overwhelm the antibiotic, leading to falsely high MICs. The 0.5 McFarland turbidity standard provides a reproducible bacterial density of approximately 1-2 x 10⁸ CFU/mL.[16]
-
Protocol: a. Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate. b. Transfer the colonies to a tube of sterile saline or broth. c. Vortex thoroughly to create a smooth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a photometer.
-
-
Inoculation of Microtiter Plates:
-
Causality: The final standardized inoculum concentration in each well must be approximately 5 x 10⁵ CFU/mL.[11] This density has been established through extensive validation to provide clinically relevant and reproducible MIC results.
-
Protocol: a. Within 15 minutes of standardization, dilute the 0.5 McFarland suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the microtiter plate wells. For example, if each well contains 0.1 mL of the drug solution, add a volume of the diluted inoculum (e.g., 10 µL of a 5 x 10⁶ CFU/mL suspension) to each well.[16] b. Perform a colony count on the final inoculum periodically to verify its density.[17]
-
-
Incubation:
-
Causality: Standardized incubation conditions (35°C ± 2°C for 16-20 hours in ambient air) are required to ensure consistent bacterial growth rates, allowing for reliable comparison of results across different experiments and laboratories.[18]
-
Protocol: Stack the inoculated plates and incubate at 35°C for 16-20 hours. Do not stack plates more than four high to ensure uniform heating.
-
-
Reading and Interpreting Results:
-
Causality: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[1] Visual inspection against a dark background is the standard method for determining this endpoint.
-
Protocol: Using a reading aid (like a viewing box), examine the wells for a pellet of bacterial growth at the bottom or for general turbidity. The MIC is the first well in the dilution series that appears clear.[19] Record the result in µg/mL.
-
Performance Evaluation: A Comparative Analysis
The true value of a novel agent is determined by its performance against multidrug-resistant (MDR) pathogens relative to the current standard of care. The tables below summarize representative MIC₅₀/MIC₉₀ data (the concentrations inhibiting 50% and 90% of isolates, respectively), compiled from published surveillance studies.
Table 1: Comparative Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Source(s) |
| Cefepime/Zidebactam | ≤1 | 4 | ~90-97% | [8][14][20] |
| Cefepime (alone) | >64 | >64 | <10% | [8] |
| Ceftazidime/Avibactam | ≤1 | ≥128 | ~69-90% | [21][22] |
| Meropenem/Vaborbactam | 0.03 | 0.06 | ~85-99% | [23] |
| Piperacillin/Tazobactam | >64 | >64 | <20% | [24] |
Note: Susceptibility percentages can vary based on the specific resistance mechanisms present in the isolate collection (e.g., KPC vs. MBL producers).
Table 2: Comparative Activity against Multidrug-Resistant Pseudomonas aeruginosa
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Source(s) |
| Cefepime/Zidebactam | 2-4 | 8-16 | ~87-97% | [14][25][26] |
| Cefepime (alone) | 16 | >64 | <60% | [8] |
| Ceftazidime/Avibactam | 2 | 8 | ~96% | [23] |
| Ceftolozane/Tazobactam | 0.5 | 2 | ~97% | [23] |
| Piperacillin/Tazobactam | 4 | 128 | ~78% | [23] |
Interpreting the Data: Insights for Drug Development
The comparative MIC data reveals several key advantages for a dicyclopropyl azetidinone enhancer like Cefepime/Zidebactam:
-
Potency Against CRE: The combination demonstrates potent activity (MIC₉₀ of 4 µg/mL) against a collection of CRE isolates that are highly resistant to cefepime alone and piperacillin/tazobactam.[8] Its activity against CRE is often comparable or superior to other modern combinations, particularly against isolates producing certain MBLs where avibactam and vaborbactam are ineffective.[8][14]
-
Robust Anti-Pseudomonal Activity: Cefepime/Zidebactam shows excellent activity against MDR P. aeruginosa, a notoriously difficult-to-treat pathogen.[14] The low MIC₉₀ (8-16 µg/mL) indicates consistent potency across a broad range of resistant strains.[8][25]
-
The "Enhancer" Effect in Action: The dramatic reduction in the MIC₉₀ of Cefepime/Zidebactam compared to cefepime alone (e.g., from >64 µg/mL to 4 µg/mL for CRE) is a clear quantitative demonstration of the powerful synergistic and enhancer effect.[8] This validates the dual-action mechanism and highlights its potential to restore the utility of an established β-lactam.
Conclusion
Dicyclopropyl azetidinone β-lactam enhancers represent a significant evolution in the fight against Gram-negative resistance. Their dual mechanism of action, combining PBP2 inhibition with β-lactamase inactivation, provides a distinct advantage over traditional inhibitor combinations. Rigorous, standardized MIC testing, as outlined in this guide, is the foundational step in quantifying this advantage. The compelling in vitro potency of combinations like Cefepime/Zidebactam against CRE and MDR P. aeruginosa underscores their promise as next-generation therapies for treating serious bacterial infections.
References
-
Karlowsky, J. A., et al. (2020). In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems. Antimicrobial Agents and Chemotherapy, 65(1), e01423-20. Available at: [Link]
-
Zhang, Y., et al. (2020). In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018. Antimicrobial Agents and Chemotherapy, 64(5), e02243-19. Available at: [Link]
-
Sader, H. S., et al. (2017). WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity Tested against Enterobacteriaceae Clinical Isolates Collected Worldwide (2015). JMI Laboratories. Available at: [Link]
-
Livermore, D. M., et al. (2017). In vitro activity of cefepime/zidebactam (WCK 5222) against Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 72(5), 1375–1385. Available at: [Link]
-
JMI Laboratories. (2016). WCK 5222 (Cefepime-Zidebactam) In Vitro Time-kill Studies against Pseudomonas aeruginosa and Acinetobacter baumannii Isolates with Characterized β-Lactamases. Available at: [Link]
-
Almarzoky Abuhussain, M., et al. (2019). Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 63(12), e01633-19. Available at: [Link]
-
Lepak, A. J., et al. (2019). WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model. Antimicrobial Agents and Chemotherapy, 63(6), e00059-19. Available at: [Link]
-
MacNair, C. R., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(2), 101343. Available at: [Link]
-
Pogue, J. M., et al. (2023). β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development. Antibiotics, 12(2), 424. Available at: [Link]
-
Liofilchem. (2025). Cefepime-zidebactam (1:1) FPZ 0.016-256 Package Insert. Available at: [Link]
-
O'Hara, J. A. (2012). Updating Antimicrobial Susceptibility Testing Methods. Clinical Laboratory Science, 25(4), 234-242. Available at: [Link]
-
Moya, B., et al. (2020). Effective inhibition of PBPs by cefepime and zidebactam in the presence of VIM-1 drives potent bactericidal activity against MBL-expressing Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 75(6), 1522–1531. Available at: [Link]
-
CLSI. (2022). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
JMI Laboratories. (2021). Comparison of Ceftazidime-Avibactam, Ceftolozane-Tazobactam, and Meropenem-Vaborbactam In Vitro Activities against Gram-Negative Bacteria Causing Pneumonia in US Medical Centers (2020). Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Tumbarello, M., et al. (2021). In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries. ResearchGate. Available at: [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. Available at: [Link]
-
Galar, A., et al. (2020). In Vitro Susceptibility to Ceftazidime/Avibactam and Comparators in Clinical Isolates of Enterobacterales from Five Latin American Countries. Antibiotics, 9(2), 69. Available at: [Link]
-
Sader, H. S., et al. (2019). Comparison of Ceftazidime–Avibactam, Ceftolozane–Tazobactam, Piperacillin–Tazobactam, and Meropenem Activities When Tested Against Gram-Negative Organisms Isolated From Complicated Urinary Tract Infections. Open Forum Infectious Diseases, 6(Supplement_2), S801–S802. Available at: [Link]
-
Tan, Y. H., et al. (2021). In Vitro Susceptibility to Ceftazidime/Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates. Antibiotics, 10(11), 1339. Available at: [Link]
-
Testing Laboratory. (n.d.). CLSI M07 Dilution Methods for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Van Belkum, A., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Available at: [Link]
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8. Available at: [Link]
-
Wikipedia. (2024). β-Lactamase inhibitor. Available at: [Link]
- Tooke, C. L., et al. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology, 431(18), 3472–3500.
-
EUCAST. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Available at: [Link]
-
Q world Medical Education & FRCPathPrep. (2022, Jan 23). FRCPath Medical Microbiology Tutorials: EUCAST reading guide for broth microdilution. YouTube. Available at: [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. Available at: [Link]
-
Karlowsky, J. A., et al. (2022). Antimicrobial activity of cefepime/zidebactam (WCK 5222), a β-lactam/β-lactam enhancer combination, against clinical isolates of Gram-negative bacteria collected worldwide (2018-19). Journal of Antimicrobial Chemotherapy, 77(10), 2743–2753. Available at: [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. megumed.de [megumed.de]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jmilabs.com [jmilabs.com]
- 14. In Vitro Activity of Cefepime-Zidebactam, Ceftazidime-Avibactam, and Other Comparators against Clinical Isolates of Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii: Results from China Antimicrobial Surveillance Network (CHINET) in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmilabs.com [jmilabs.com]
- 16. apec.org [apec.org]
- 17. m.youtube.com [m.youtube.com]
- 18. clsjournal.ascls.org [clsjournal.ascls.org]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1436. Comparison of Ceftazidime–Avibactam, Ceftolozane–Tazobactam, Piperacillin–Tazobactam, and Meropenem Activities When Tested Against Gram-Negative Organisms Isolated From Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmilabs.com [jmilabs.com]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
